molecular formula C5H12ClNO B3046857 (3-Methyloxetan-3-yl)methanamine hydrochloride CAS No. 1314788-89-0

(3-Methyloxetan-3-yl)methanamine hydrochloride

Cat. No.: B3046857
CAS No.: 1314788-89-0
M. Wt: 137.61
InChI Key: LRPYVUPFGSJBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyloxetan-3-yl)methanamine hydrochloride is a high-purity chemical building block offered for research and development applications. This compound, with the CAS number 1314788-89-0, has a molecular formula of C5H12ClNO and a molecular weight of 137.61 g/mol . It is supplied with a typical purity of 95.0% . As a salt form, it often provides improved stability and handling characteristics compared to the free base amine, (3-Methyloxetan-3-yl)methanamine (CAS 153209-97-3), which is a flammable, air-sensitive liquid that requires storage under inert gas at 0-10°C . The oxetane ring, a strained four-membered cyclic ether, and the primary amine functional group make this compound a valuable synthon in medicinal chemistry and drug discovery. It is frequently employed in the synthesis of more complex molecules, such as pyrrolopyrazine kinase inhibitors, as demonstrated in patent literature . Researchers utilize it to introduce the polar, three-dimensional oxetane moiety into target molecules, which can favorably influence solubility, metabolic stability, and other physicochemical properties. Proper handling is essential. The compound is classified as harmful if swallowed, and may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) and adhere to all recommended safety protocols, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(3-methyloxetan-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(2-6)3-7-4-5;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPYVUPFGSJBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738269
Record name 1-(3-Methyloxetan-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314788-89-0
Record name 1-(3-Methyloxetan-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyloxetan-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (3-Methyloxetan-3-yl)methanamine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique ability to confer a range of desirable attributes upon a parent molecule.[1] This guide provides an in-depth technical overview of (3-Methyloxetan-3-yl)methanamine hydrochloride (CAS 1354943-42-0), a versatile building block that leverages the advantageous properties of the oxetane motif for the development of novel therapeutics.

The value of the oxetane moiety lies in its distinctive combination of low molecular weight, high polarity, and a three-dimensional structure.[1] These features allow it to serve as a valuable bioisostere for more common, and often less favorable, functional groups. For instance, the oxetane ring can act as a hydrophilic surrogate for a gem-dimethyl group, occupying a similar steric volume while introducing polarity. This can disrupt unfavorable lipophilic interactions and significantly enhance aqueous solubility.[1]

Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can modulate the basicity of adjacent amines, a critical parameter in drug design that influences properties such as cell permeability and potential for hERG channel inhibition. The incorporation of an oxetane can also improve metabolic stability by blocking metabolically susceptible C-H bonds.

This guide will delve into the synthesis, physicochemical properties, and applications of (3-Methyloxetan-3-yl)methanamine hydrochloride, providing a comprehensive resource for researchers seeking to harness the potential of this important synthetic intermediate.

Physicochemical and Structural Properties

(3-Methyloxetan-3-yl)methanamine hydrochloride is a white to off-white solid that is typically supplied as a hydrochloride salt to improve its stability and handling characteristics. The free base, (3-Methyloxetan-3-yl)methanamine, possesses the following computed physicochemical properties:

PropertyValueSource
Molecular Formula C5H11NOPubChem[2]
Molecular Weight 101.15 g/mol PubChem[2]
XLogP3 -0.4PubChem[2]
Topological Polar Surface Area 35.3 ŲPubChem[2]
CAS Number (HCl salt) 1354943-42-0Appchem[3]
Molecular Formula (HCl salt) C5H12ClNOAppchem[3]
Molecular Weight (HCl salt) 137.61 g/mol Appchem[3]

The negative XLogP3 value indicates the hydrophilic nature of the free base, a direct consequence of the polar oxetane ring and the primary amine. This inherent polarity is a key driver for its use in improving the solubility of drug candidates.

Synthesis and Purification: A Representative Protocol

Overall Synthetic Workflow

G A 3-(Chloromethyl)-3-methyloxetane B Reaction with a protected amine source (e.g., sodium azide or phthalimide) A->B C Intermediate (e.g., 3-(azidomethyl)-3-methyloxetane) B->C D Reduction of the azide or deprotection of the amine C->D E (3-Methyloxetan-3-yl)methanamine (free base) D->E F Salt formation with HCl E->F G (3-Methyloxetan-3-yl)methanamine hydrochloride F->G

Caption: A representative synthetic workflow for (3-Methyloxetan-3-yl)methanamine hydrochloride.

Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of 3-(Azidomethyl)-3-methyloxetane

  • To a solution of 3-(chloromethyl)-3-methyloxetane in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is added sodium azide in a 1.1 molar excess.

  • The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-(azidomethyl)-3-methyloxetane.

Step 2: Reduction to (3-Methyloxetan-3-yl)methanamine

  • The crude 3-(azidomethyl)-3-methyloxetane is dissolved in a suitable solvent, such as methanol or ethanol.

  • A reducing agent, such as palladium on carbon (10% w/w), is added to the solution.

  • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 4-12 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude free base, (3-Methyloxetan-3-yl)methanamine.

Step 3: Hydrochloride Salt Formation

  • The crude (3-Methyloxetan-3-yl)methanamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • A solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (3-Methyloxetan-3-yl)methanamine hydrochloride as a white to off-white solid.

Note on Purity and Characterization: The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of (3-Methyloxetan-3-yl)methanamine hydrochloride is as a building block in the synthesis of more complex molecules, particularly in the context of lead optimization in drug discovery programs.[1] Its incorporation can be a strategic maneuver to enhance the "drug-like" properties of a compound.

Key Advantages and Applications:
  • Improved Aqueous Solubility: The polar oxetane ring can significantly increase the aqueous solubility of a compound, which is often a critical factor for oral bioavailability.

  • Metabolic Stability: The 3,3-disubstituted pattern of the oxetane can block potential sites of metabolism, leading to a longer in vivo half-life.

  • Reduced Lipophilicity: In an effort to reduce off-target effects and improve safety profiles, medicinal chemists often aim to decrease the lipophilicity of drug candidates. The oxetane moiety is an effective tool for achieving this.

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane oxygen can lower the pKa of a nearby amine, which can be beneficial for improving cell permeability and avoiding unwanted interactions with biological targets like the hERG channel.

  • Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can provide a "hydrophilic handle" that allows a molecule to exit a lipophilic binding pocket and interact with the surrounding aqueous environment, potentially improving its pharmacokinetic profile.

Conceptual Impact on a Lead Compound

G cluster_0 Initial Lead Compound cluster_1 Optimized Compound A Lipophilic Moiety B Pharmacophore A->B D (3-Methyloxetan-3-yl)methanamine Moiety A->D Bioisosteric Replacement C Metabolically Labile Group B->C F Improved Physicochemical Properties C->F Metabolic Blocking E Pharmacophore D->E E->F

Caption: Bioisosteric replacement strategy using the (3-Methyloxetan-3-yl)methanamine moiety.

Safety and Handling

(3-Methyloxetan-3-yl)methanamine hydrochloride should be handled in accordance with standard laboratory safety procedures. It is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(3-Methyloxetan-3-yl)methanamine hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique structural and physicochemical properties, derived from the embedded oxetane ring, offer a powerful strategy for addressing common challenges in lead optimization, such as poor solubility and metabolic instability. As the demand for drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles continues to grow, the strategic use of building blocks like (3-Methyloxetan-3-yl)methanamine hydrochloride will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • PubChem. (3-Methyloxetan-3-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Google Patents. (2013). Methods for making oxetan-3-ylmethanamines. WO2013169531A1.
  • Appchem. (3-Methyloxetan-3-yl)methanamine hydrochloride. [Link]

Sources

Oxetane-Containing Amine Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of oxetane rings into amine-containing scaffolds has evolved from a niche academic curiosity to a validated strategy in modern drug discovery.[1][2] As a bioisostere for gem-dimethyl and carbonyl groups, the oxetane moiety offers a unique solution to the "lipophilicity-solubility paradox." This guide provides a technical deep-dive into the design, synthesis, and application of oxetane-containing amine building blocks, specifically focusing on 3-aminooxetanes and spirocyclic oxetane-azetidines.

The Bioisosteric Rationale: Engineering Properties

The oxetane ring is not merely a spacer; it is an electronic modulator. Its inclusion is driven by three primary physicochemical objectives:

The Gem-Dimethyl Replacement ("The Carreira Effect")

Replacing a gem-dimethyl group (


) with an oxetane ring (

) is a high-impact modification.
  • Steric Equivalence: The oxetane ring occupies a similar spatial volume to the gem-dimethyl group, maintaining the ligand's shape complementarity with the target protein.

  • Lipophilicity (

    
    ):  Unlike the lipophilic gem-dimethyl group, the oxetane oxygen lowers 
    
    
    
    significantly (often by 0.5–1.0 units) due to its polarity and hydrogen-bond accepting (HBA) capability.
  • Metabolic Blocking: The gem-dimethyl group is often a "soft spot" for CYP450-mediated metabolic oxidation.[3] The oxetane ring removes these labile protons, blocking metabolism while resisting ring opening by P450 iron-oxo species.

Basicity Modulation ( Tuning)

This is arguably the most critical application for amine-containing drugs.

  • Mechanism: The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (

    
    ) through the 
    
    
    
    -framework.[4]
  • Impact: When placed

    
     to an amine (e.g., 3-aminooxetane), it reduces the basicity of that amine by approximately 2.7 
    
    
    
    units
    compared to the parent cyclohexylamine or isopropylamine.
  • Therapeutic Benefit: Lowering the

    
     (e.g., from 9.8 to 7.1) reduces the percentage of ionized drug at physiological pH. This often improves passive membrane permeability and significantly reduces hERG channel inhibition, which is driven by cationic interactions.
    
Decision Logic for Oxetane Incorporation

The following decision tree illustrates when to deploy oxetane building blocks during Lead Optimization.

OxetaneLogic Start Lead Compound Optimization Issue Identify Liability Start->Issue Metab High Metabolic Clearance (CYP Oxidation) Issue->Metab Metabolic Soft Spot Solub Poor Solubility / High LogD Issue->Solub Lipophilicity hERG hERG Liability / Low Permeability (High Basicity) Issue->hERG Amine pKa > 9.0 GemDim Is soft spot a gem-dimethyl? Metab->GemDim Spiro Use Spirocyclic Oxetane (e.g., 2-oxa-6-azaspiro[3.3]heptane) Solub->Spiro Reduce LogD AlphaAmine Is amine adjacent to lipophilic core? hERG->AlphaAmine ReplaceGem Replace with Oxetane (Maintains Sterics, Blocks CYP) GemDim->ReplaceGem Yes OxetaneAmine Install 3-Aminooxetane (Lowers pKa ~2.7 units) AlphaAmine->OxetaneAmine Yes

Figure 1: Strategic decision tree for introducing oxetane motifs to resolve specific DMPK liabilities.

Physicochemical Impact Data

The following table summarizes the quantitative impact of replacing standard alkyl groups with oxetane moieties.

PropertyParent Structure (Alkyl/Cycloalkyl)Oxetane AnalogImpactMechanism
Lipophilicity (

)
Gem-dimethyl (

)
Oxetane (

)

to

Increased polarity; H-bond acceptor unmasking.
Basicity (

)
Isopropylamine (

)
3-Aminooxetane (

)

Inductive (

) effect of oxygen.
Solubility Cyclohexyl scaffoldOxetane scaffold10x – 50x increaseDisruption of crystal lattice; increased solvation.
Metabolic Stability

min (Microsomal)

min
Blocks oxidationRemoval of abstractable H-atoms; steric shielding.

Synthetic Strategies & Protocols

Synthesizing oxetane-containing amines requires specific care due to the ring strain (~106 kJ/mol). The two most vital building blocks are 3-aminooxetanes and 2-oxa-6-azaspiro[3.3]heptane .

Synthesis of Spirocyclic Oxetanes (The "Hero" Scaffold)

The 2-oxa-6-azaspiro[3.3]heptane scaffold is ubiquitous in modern medicinal chemistry (e.g., Ziresovir) because it creates a rigid, low-lipophilicity spacer.

Workflow Diagram

SpiroSynthesis Input Pentaerythritol derivative (Tribromide) Cycliz1 Cyclization 1 (Formation of Oxetane) Input->Cycliz1 KOH, EtOH, reflux Inter Intermediate: 3,3-bis(bromomethyl)oxetane Cycliz1->Inter Cycliz2 Cyclization 2 (Formation of Azetidine) Inter->Cycliz2 TsNH2, K2CO3, DMF Product 2-oxa-6-azaspiro[3.3]heptane (Salt Form) Cycliz2->Product Deprotection (Mg/MeOH)

Figure 2: Synthetic workflow for the construction of the 2-oxa-6-azaspiro[3.3]heptane core.

Detailed Protocol: Synthesis of 2-oxa-6-azaspiro[3.3]heptane (Oxalate Salt)

This protocol is adapted from validated routes (e.g., Wuitschik et al., Angew. Chem. Int. Ed. 2006).[5]

Reagents:

  • 3-bromo-2,2-bis(bromomethyl)propan-1-ol[6]

  • Potassium hydroxide (KOH)

  • p-Toluenesulfonamide (

    
    )
    
  • Potassium carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )[7]
    
  • Magnesium turnings / Methanol (for deprotection)

Step 1: Oxetane Ring Formation

  • Dissolve 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1 equiv) in absolute ethanol.

  • Add KOH (1.1 equiv) dissolved in ethanol dropwise at reflux.

  • Critical Control: Maintain reflux for 2 hours. The intramolecular Williamson ether synthesis forms the oxetane ring first.

  • Workup: Cool, filter KBr salts, and concentrate. Distill to obtain 3,3-bis(bromomethyl)oxetane.

Step 2: Spiro-Azetidine Formation

  • Suspend

    
     (1 equiv) and anhydrous 
    
    
    
    (4 equiv) in DMF.
  • Add 3,3-bis(bromomethyl)oxetane (1 equiv).

  • Heat to 100°C for 16 hours.

  • Observation: The reaction forms the N-tosyl spirocycle.

  • Precipitate in water, filter the solid N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

Step 3: Deprotection (N-Detosylation)

  • Dissolve the N-tosyl intermediate in anhydrous methanol.

  • Add Mg turnings (10 equiv) and a catalytic amount of iodine.

  • Sonicate or stir vigorously (exothermic reaction).

  • Isolation: Filter, add oxalic acid (1 equiv) to the filtrate. The product crystallizes as the stable 2-oxa-6-azaspiro[3.3]heptane oxalate .

Handling & Stability: The "Acid Rule"

While oxetanes are kinetically stable due to the lack of a low-energy pathway for concerted ring opening, they are thermodynamically unstable relative to the open-chain alcohol.

Acid Sensitivity
  • The Danger Zone: Aqueous strong acids (

    
    ) will hydrolyze the oxetane ring to a 1,3-diol.
    
  • Mechanism: Protonation of the ether oxygen creates a good leaving group (

    
    ), followed by nucleophilic attack by water.
    
  • Protocol Adjustment:

    • Avoid

      
      
      
      
      
      during workups. Use saturated
      
      
      or phosphate buffers (
      
      
      5–7).
    • For amine salt formation, use oxalic acid or fumaric acid in non-aqueous solvents (EtOAc/MeOH) rather than mineral acids.

Lewis Acid Compatibility
  • Oxetanes can polymerize or ring-open in the presence of strong Lewis acids (

    
    , 
    
    
    
    ).
  • Recommendation: When performing reductive aminations on 3-oxetanone, use milder Lewis acids like

    
     or perform the reaction in the presence of Bronsted acids like acetic acid, which are generally well-tolerated.
    

Case Studies in Drug Development

Rilzabrutinib (PRN1008)
  • Target: Bruton’s Tyrosine Kinase (BTK) inhibitor for autoimmune diseases.

  • Oxetane Role: A spirocyclic oxetane was utilized to restrict conformation and lower lipophilicity compared to a piperidine or cyclohexyl linker.

  • Outcome: Improved solubility and metabolic stability, contributing to its progression into Phase III clinical trials.

Ziresovir (RO-0529)
  • Target: RSV Fusion Protein inhibitor.

  • Oxetane Role: The molecule features a 2-oxa-6-azaspiro[3.3]heptane amine.[2]

  • Engineering: The spiro-oxetane replaced a flexible alkyl chain. This rigidification improved potency (entropic benefit) and the polarity of the oxetane reduced the

    
    , improving the safety profile by minimizing off-target binding.
    

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][8][5][7][9][10][11] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Design and Synthesis." Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Medicinal Chemistry Synthesis." Chemical Reviews. [Link]

  • Mullard, A. (2016). "Medicinal Chemistry: The Oxetane Effect." Nature Reviews Drug Discovery. [Link]

Sources

The Strategic Role of (3-Methyloxetan-3-yl)methanamine Derivatives in Modulating pKa and Drug-Like Properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Introduction: The Oxetane Motif as a Modern Bioisostere

In contemporary medicinal chemistry, the optimization of physicochemical properties is just as critical as target affinity. Highly basic amines often present significant liabilities in drug development, including poor membrane permeability, high volume of distribution (


), and off-target toxicities such as human ether-a-go-go-related gene (hERG) channel inhibition[1].

To circumvent these issues, the oxetane ring—a highly strained (~106 kJ/mol), four-membered oxygen-containing heterocycle—has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups[2]. Specifically, (3-methyloxetan-3-yl)methanamine (CAS: 153209-97-3)[3] and its derivatives serve as highly effective building blocks to systematically attenuate amine basicity while simultaneously improving aqueous solubility and metabolic stability[4].

Mechanistic Causality of pKa Modulation

The fundamental reason oxetane incorporation successfully modulates basicity lies in the profound inductive electron-withdrawing effect (-I effect) of the highly electronegative oxygen atom[2]. Unlike cyclobutane or gem-dimethyl groups, the oxetane oxygen pulls electron density away from the adjacent amine through the


-bond framework, destabilizing the conjugate acid and thereby lowering the 

[1].

Crucially, this inductive effect is strictly distance-dependent. Extensive matched molecular pair analyses have established a predictable attenuation gradient[2]:

  • 
    -Position (e.g., Oxetan-3-amine):  Reduces 
    
    
    
    by approximately 2.7 units .
  • 
    -Position (e.g., (3-Methyloxetan-3-yl)methanamine):  Reduces 
    
    
    
    by approximately 1.9 units .
  • 
    -Position:  Reduces 
    
    
    
    by approximately 0.7 units .
  • 
    -Position:  Reduces 
    
    
    
    by approximately 0.3 units .

By utilizing the (3-methyloxetan-3-yl)methanamine scaffold (a


-substitution relative to the ring oxygen), medicinal chemists can achieve a moderate, finely-tuned reduction in basicity. This prevents the amine from becoming entirely non-basic (which could abolish target binding) while keeping it below the threshold typically associated with phospholipidosis or hERG liability[5].

G A Alkyl Amine (gem-dimethyl) High pKa (>9.5) B Off-Target Liabilities (hERG, AChE, High Vss) A->B C Bioisosteric Replacement (Oxetane Incorporation) B->C D Oxetanyl Amine Attenuated pKa (~7.5-8.5) C->D E Improved Safety & PK Profile D->E

Caption: Logical pathway of mitigating basicity-driven liabilities via oxetane incorporation.

Physicochemical Impact: Quantitative Data Presentation

The substitution of a gem-dimethyl group with a 3-methyloxetan-3-yl moiety induces a multi-parametric shift in the molecule's ADME profile. The table below summarizes the typical physicochemical shifts observed when transitioning from a neopentyl-type amine to a (3-methyloxetan-3-yl)methanamine derivative[2][4].

Structural MotifRelative PositionAverage

Lipophilicity (LogD)Aqueous SolubilityMetabolic Stability
Neopentylamine (gem-dimethyl)N/A~10.2HighBaselineSusceptible to C-H oxidation
(3-Methyloxetan-3-yl)methanamine

-Oxetane
~8.3LoweredIncreased (up to 400x)High (Blocks C-H oxidation)
Oxetan-3-amine

-Oxetane
~7.2LowestHighest (>4000x)High

Note: The predicted


 of isolated (3-methyloxetan-3-yl)methanamine is often calculated around 9.65[3], but empirical measurements in complex drug scaffolds demonstrate a consistent ~1.9 unit drop compared to their exact alkyl counterparts[2].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and physicochemical profiling of these derivatives must follow rigorous, self-validating protocols. Below are the standardized methodologies for synthesizing the core motif and accurately determining its


.
Protocol A: Synthesis of N-Substituted (3-Methyloxetan-3-yl)methanamines

Because the oxetane ring is sensitive to strong Lewis acids, synthesis must proceed under carefully controlled conditions[6].

  • Activation: Dissolve (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Slowly add p-toluenesulfonyl chloride (1.2 eq). Stir for 4 hours at room temperature to form the tosylate intermediate.

  • Amination: Isolate the tosylate via aqueous workup. Dissolve in acetonitrile and add the desired secondary amine (e.g., dibenzylamine, 2.0 eq) and potassium carbonate (2.0 eq). Heat at 60 °C for 12 hours.

  • Deprotection (if applicable): For primary amine generation, subject the N,N-dibenzyl derivative to catalytic hydrogenolysis (Pd/C,

    
     gas, methanol) at room temperature until hydrogen uptake ceases[6].
    
  • Validation: Confirm structure and purity (>95%) via

    
    -NMR, 
    
    
    
    -NMR, and LC-MS.
Protocol B: Determination via Yasuda-Shedlovsky Extrapolation

Because late-stage drug intermediates often suffer from poor aqueous solubility, standard aqueous potentiometric titration is frequently impossible. The Yasuda-Shedlovsky co-solvent method is required[7].

  • Preparation: Prepare 0.1 M solutions of the oxetane-amine derivative in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH).

  • Titration: Perform potentiometric titrations for each co-solvent ratio using a standardized 0.1 M HCl or NaOH titrant at a constant temperature of 25.0 ± 0.1 °C under an argon atmosphere.

  • Data Plotting: Calculate the apparent

    
     (
    
    
    
    ) for each solvent mixture. Plot
    
    
    against the reciprocal of the dielectric constant (
    
    
    ) of the respective solvent mixtures.
  • Extrapolation: Perform a linear regression. The y-intercept (extrapolated to the dielectric constant of pure water,

    
    ) yields the true aqueous 
    
    
    
    [7].

G N1 Starting Material (Oxetane-methanol) N2 Activation (TsCl, TEA, DCM) N1->N2 N3 Nucleophilic Amination N2->N3 N4 Yasuda-Shedlovsky pKa Titration N3->N4

Caption: Workflow for the synthesis and physicochemical profiling of oxetane-based amines.

Case Studies in Drug Discovery

The theoretical benefits of the (3-methyloxetan-3-yl)methanamine motif are heavily validated by recent clinical candidates:

  • Mitigation of hERG Toxicity (GDC-0349): During the optimization of an mTOR inhibitor, an isopropyl-bearing tertiary alkylamine exhibited severe hERG liability (

    
    ) due to its high basicity (
    
    
    
    ). By incorporating an oxetane substituent, the
    
    
    was driven down to 5.0. This modification completely abolished hERG inhibition (
    
    
    ) while maintaining target potency and improving clearance[2][5].
  • Reduction of Volume of Distribution (Ziresovir): In the development of this RSV inhibitor, an early amino-alcohol lead suffered from high tissue accumulation due to a large volume of distribution (

    
    ). Replacing a gem-dimethyl group adjacent to the terminal amine with an oxetane ring lowered the 
    
    
    
    by approximately 2 log units, optimizing the
    
    
    and enabling excellent in vivo oral activity[1][8].
  • AChE Off-Target Avoidance: Highly basic piperidine nitrogens often mimic the cationic moiety of acetylcholine, leading to off-target Acetylcholinesterase (AChE) inhibition. Replacing a gem-dimethyl group with an oxetane unit successfully reduced the distal nitrogen's

    
    , resulting in a highly selective compound with an 
    
    
    
    of 2.42
    
    
    against AChE, clearing the safety panel[1].

Conclusion

The integration of (3-methyloxetan-3-yl)methanamine and related oxetanyl derivatives represents a paradigm shift in rational drug design. By exploiting the distance-dependent inductive effect of the oxetane oxygen, researchers can precisely dial in the


 of problematic amines. This bioisosteric strategy not only rescues compounds from basicity-driven liabilities like hERG toxicity and high 

, but simultaneously enhances aqueous solubility and metabolic stability, cementing the oxetane ring as an indispensable tool in the modern medicinal chemist's arsenal.

References

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - National Institutes of Health. Retrieved from[Link]

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from[Link]

  • Carreira, E. M., et al. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA. Retrieved from[Link]

  • Francisco, K. R. K. (2022). UC San Diego Electronic Theses and Dissertations (Yasuda-Shedlovsky pKa Extrapolation). eScholarship. Retrieved from [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

Sources

safety data sheet (SDS) for (3-Methyloxetan-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Data Sheet for (3-Methyloxetan-3-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the known physical and chemical properties of (3-Methyloxetan-3-yl)methanamine hydrochloride is presented below. This information is crucial for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource
CAS Number 1314788-89-0[1][2]
Molecular Formula C5H12ClNO[1][2]
Molecular Weight 137.61 g/mol [1][2]
Appearance Powder
Purity 95%
Storage Temperature 4°C

Hazard Identification and GHS Classification

While a specific GHS classification for (3-Methyloxetan-3-yl)methanamine hydrochloride is not consistently reported, data from a closely related compound, methyl[(3-methyloxetan-3-yl)methyl]amine hydrochloride, indicates the following hazards. Researchers should handle the target compound with the assumption of a similar hazard profile.

GHS Pictogram:

Signal Word: Warning

Hazard Statements (H-statements):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

The free base form, (3-Methyloxetan-3-yl)methanamine, is classified as a flammable liquid and is also harmful if swallowed.[3] This suggests that while the hydrochloride salt is a solid, care should be taken to avoid conditions that could create flammable dusts or aerosols.

Hazard_Profile cluster_GHS GHS Classification cluster_Hazards Primary Hazards cluster_Prevention Key Preventive Measures cluster_Response Emergency Response Pictogram GHS07 (Exclamation Mark) SignalWord Warning H302 H302: Harmful if Swallowed P301_P312 Swallowing: Call Poison Center H302->P301_P312 leads to H315 H315: Causes Skin Irritation P302_P352 Skin Contact: Wash with Water H315->P302_P352 leads to H319 H319: Causes Serious Eye Irritation P305_P351_P338 Eye Contact: Rinse with Water H319->P305_P351_P338 leads to H335 H335: May Cause Respiratory Irritation P304_P340 Inhalation: Move to Fresh Air H335->P304_P340 leads to P261 P261: Avoid Breathing Dust P261->H335 mitigates P280 P280: Wear PPE P280->H315 mitigates P280->H319 mitigates P264 P264: Wash Hands Thoroughly P264->H315 mitigates

Caption: Hazard profile overview for (3-Methyloxetan-3-yl)methanamine hydrochloride.

Safe Handling and Storage

Given the identified hazards, the following handling and storage procedures are recommended to minimize risk of exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][5]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) should be worn.[6] Gloves must be inspected before use and disposed of properly after handling the material.[5][6]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator is recommended.[4]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid the formation of dust and aerosols.[4][5]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Wash hands thoroughly after handling.[4][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is 4°C.

  • Keep the container tightly closed.[5]

  • The material is noted to be light-sensitive and hygroscopic, so protection from light and moisture is necessary.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Safe_Handling_Workflow Start Prepare to Handle Chemical Assess_Hazards Review SDS and Assess Risks Start->Assess_Hazards Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Engineering_Controls Ensure Proper Ventilation (Fume Hood) Assess_Hazards->Engineering_Controls Handling Handle Compound in Fume Hood Avoid Dust Generation Select_PPE->Handling Engineering_Controls->Handling Storage Store in Tightly Sealed Container at 4°C, Away from Light Handling->Storage Cleanup Clean Work Area and Wash Hands Storage->Cleanup End Procedure Complete Cleanup->End

Caption: Workflow for the safe handling of (3-Methyloxetan-3-yl)methanamine hydrochloride.

Emergency Procedures

In the event of an exposure or spill, the following first-aid and emergency measures should be taken.

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6][8]

  • Skin Contact: In case of skin contact, immediately wash off with plenty of soap and water while removing contaminated clothing.[8][9] Seek medical attention if irritation develops or persists.[10]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so.[8][9] Seek immediate medical attention.[9]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[6] Call a poison control center or doctor immediately for treatment advice.[6]

First_Aid_Decision_Tree cluster_Routes Route of Exposure cluster_Actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Water Wash with Soap & Water Skin_Contact->Wash_with_Water Rinse_Eyes Rinse Eyes for 15 min Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Water->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Decision tree for first-aid response to exposure.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Containment and Cleanup: Sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.[4]

Toxicological and Ecotoxicological Information

Detailed toxicological studies on (3-Methyloxetan-3-yl)methanamine hydrochloride are not widely published. The hazard statements are based on data from similar compounds and indicate that the primary routes of concern are ingestion, skin contact, eye contact, and inhalation, leading to irritation and potential harm if swallowed. The substance is not classified as a carcinogen by IARC or NTP.[11] No specific ecotoxicity data is available, but as with all laboratory chemicals, release into the environment should be avoided.[4]

Conclusion

(3-Methyloxetan-3-yl)methanamine hydrochloride is a valuable research chemical that requires careful handling due to its potential hazards, including being harmful if swallowed and causing skin, eye, and respiratory irritation. By adhering to the safety protocols outlined in this guide, which are based on the best available data for this and structurally related compounds, researchers can work with this substance in a safe and responsible manner. Always consult the most up-to-date SDS from your supplier before use and ensure that all laboratory personnel are trained on the specific hazards and handling procedures.

References

  • Appchem. (3-Methyloxetan-3-yl)methanamine hydrochloride. Retrieved from [Link]

  • PubChem. (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2025). Safety Data Sheet: (4-Methyloxan-4-yl)methanamine hydrochloride.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Alco-Chem. Material Safety Data Sheet.

Sources

The Strategic Integration of (3-Methyloxetan-3-yl)methanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rise of Strained Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly turning to small, strained ring systems to unlock new chemical space and address the shortcomings of traditional molecular scaffolds. Among these, the oxetane moiety has emerged as a powerful tool, offering a unique combination of properties that can profoundly influence a drug candidate's behavior. This guide provides an in-depth technical review of a particularly valuable building block, (3-Methyloxetan-3-yl)methanamine, for researchers, scientists, and drug development professionals. We will delve into its synthesis, its impact on critical drug-like properties, and its strategic application in contemporary drug discovery programs.

The Oxetane Motif: A Paradigm Shift in Bioisosteric Replacement

The four-membered oxetane ring, once considered a synthetic curiosity, is now a staple in the medicinal chemist's toolbox.[1][2][3][4] Its utility stems from its distinct structural and electronic features, which allow it to serve as a versatile bioisostere for commonly employed functional groups that often present metabolic liabilities or suboptimal physicochemical properties.

The compact and polar nature of the oxetane ring makes it an attractive replacement for gem-dimethyl and carbonyl groups.[1][4][5] Unlike the lipophilic gem-dimethyl group, the oxetane introduces polarity, which can enhance aqueous solubility and disrupt unfavorable hydrophobic interactions with metabolic enzymes.[1][5] When substituting a carbonyl group, the oxetane maintains a similar hydrogen bond accepting capacity and dipole moment but offers significantly improved metabolic stability against reduction or oxidation.[3][6]

The incorporation of the sp3-rich oxetane scaffold also increases the three-dimensionality of a molecule, a characteristic often associated with improved target selectivity and reduced off-target effects.[2][3][6]

(3-Methyloxetan-3-yl)methanamine: A Key Building Block

(3-Methyloxetan-3-yl)methanamine, with the chemical formula C5H11NO, is a primary amine that has garnered significant interest as a building block in drug discovery.[7] Its structure combines the beneficial properties of the oxetane ring with a reactive handle for straightforward incorporation into lead compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this building block is crucial for its effective deployment in drug design.

PropertyValueSource
Molecular Weight 101.15 g/mol [7]
XLogP3 -0.4[7][8]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]
Polar Surface Area 35.3 Ų[7]

The negative XLogP3 value indicates the hydrophilic nature of the molecule, a direct consequence of the polar oxetane ring and the primary amine. This inherent polarity can be leveraged to improve the solubility of parent molecules.

Synthesis of (3-Methyloxetan-3-yl)methanamine

Several synthetic routes to (3-Methyloxetan-3-yl)methanamine and related derivatives have been reported, often starting from 3-methyl-3-oxetanemethanol. One common approach involves the conversion of the primary alcohol to a leaving group, followed by displacement with an amine source.

A patent from Boehringer Ingelheim International GmbH describes methods for producing oxetan-3-ylmethanamines.[9] One described method involves the amination of (3-methyloxetan-3-yl)methanol with ammonia in the presence of a ruthenium catalyst.[9] Another method involves the reaction of 3-(chloromethyl)-3-methyloxetane with liquid ammonia in a high-pressure reactor.[9]

A general synthetic pathway is outlined below:

G cluster_0 Synthesis of (3-Methyloxetan-3-yl)methanamine 3-Methyl-3-oxetanemethanol 3-Methyl-3-oxetanemethanol Activation Activation 3-Methyl-3-oxetanemethanol->Activation SOCl2 or MsCl 3-(Chloromethyl)-3-methyloxetane 3-(Chloromethyl)-3-methyloxetane Activation->3-(Chloromethyl)-3-methyloxetane Amination Amination 3-(Chloromethyl)-3-methyloxetane->Amination NH3 (3-Methyloxetan-3-yl)methanamine (3-Methyloxetan-3-yl)methanamine Amination->(3-Methyloxetan-3-yl)methanamine

Caption: General synthetic route to (3-Methyloxetan-3-yl)methanamine.

Strategic Application in Drug Discovery: Mitigating Liabilities and Enhancing Properties

The primary utility of (3-Methyloxetan-3-yl)methanamine in drug discovery lies in its ability to address common challenges encountered during lead optimization, particularly concerning metabolic stability, solubility, and off-target effects such as hERG inhibition.

Modulation of Basicity and Mitigation of hERG Liability

A critical application of the oxetane moiety is the modulation of the basicity of nearby amines.[2][4] The strong electron-withdrawing effect of the oxetane oxygen can significantly reduce the pKa of an adjacent amine. This is a powerful strategy to mitigate the risk of hERG potassium channel inhibition, a major cause of cardiotoxicity and drug attrition.[1][6]

In a noteworthy example, the incorporation of an oxetane moiety into a series of mTOR inhibitors led to a significant reduction in hERG liability. The parent compound, with a tertiary alkylamine, had a pKa of 7.6 and an hERG IC50 of 8.5 μM. By introducing an oxetane substituent on the nitrogen, the resulting analog, GDC-0349, exhibited a lower pKa of 5.0 and no significant hERG inhibition (IC50 > 100 μM).[6] This case study clearly demonstrates the power of the oxetane in fine-tuning basicity to design safer drug candidates.

G cluster_0 Impact of Oxetane on Amine Basicity and hERG Inhibition High_pKa_Amine High pKa Amine (e.g., pKa = 7.6) hERG_Inhibition hERG Inhibition (IC50 = 8.5 µM) High_pKa_Amine->hERG_Inhibition Oxetane_Incorporation Incorporate (3-Methyloxetan-3-yl)methanamine High_pKa_Amine->Oxetane_Incorporation Low_pKa_Amine Lower pKa Amine (e.g., pKa = 5.0) Oxetane_Incorporation->Low_pKa_Amine Reduced_hERG_Inhibition Reduced hERG Inhibition (IC50 > 100 µM) Low_pKa_Amine->Reduced_hERG_Inhibition

Caption: Oxetane incorporation reduces amine pKa and hERG liability.

Enhancement of Metabolic Stability and Pharmacokinetic Profile

The (3-Methyloxetan-3-yl)methanamine moiety can shield metabolically labile positions and improve overall metabolic stability. The oxetane ring itself is generally resistant to metabolism by cytochrome P450 enzymes.[2]

In a study on MNK inhibitors, the replacement of a methyl group with an oxetane unit in a lead compound resulted in a significant improvement in the in vivo pharmacokinetic profile in mice. The oxetane-containing compound demonstrated enhanced exposure, lower clearance, and improved bioavailability.[1] Furthermore, it showed no CYP inhibition and was stable in human and mouse liver microsomal assays.[1]

Improving Solubility and Other Physicochemical Properties

The inherent polarity of the oxetane ring can be exploited to increase the aqueous solubility of drug candidates, a critical factor for oral bioavailability.[2] In the development of Bruton's tyrosine kinase (BTK) inhibitors, the incorporation of a 3-oxetane moiety led to a compound with higher exposure, maximum plasma concentration, and better bioavailability compared to its analog without the oxetane.[1] This improvement was attributed to the modulation of the basicity of a piperazine moiety by the oxetane.[1]

Experimental Protocols for Incorporation

The primary amine of (3-Methyloxetan-3-yl)methanamine provides a versatile handle for its incorporation into drug scaffolds through common synthetic transformations such as amide bond formation and reductive amination.

Protocol: Amide Coupling

This protocol describes a general procedure for the coupling of (3-Methyloxetan-3-yl)methanamine with a carboxylic acid using a standard coupling agent like HATU.

Materials:

  • Carboxylic acid

  • (3-Methyloxetan-3-yl)methanamine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add (3-Methyloxetan-3-yl)methanamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol: Reductive Amination

This protocol outlines a general procedure for the reaction of (3-Methyloxetan-3-yl)methanamine with an aldehyde or ketone to form a secondary amine.[10][11]

Materials:

  • Aldehyde or Ketone

  • (3-Methyloxetan-3-yl)methanamine

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCM or DCE, add (3-Methyloxetan-3-yl)methanamine (1.1 eq).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_1 Incorporation of (3-Methyloxetan-3-yl)methanamine Start Drug Scaffold (with COOH or C=O) Amide_Coupling Amide Coupling (with COOH) Start->Amide_Coupling Reductive_Amination Reductive Amination (with C=O) Start->Reductive_Amination Oxetane_Amide Oxetane-containing Amide Analog Amide_Coupling->Oxetane_Amide Oxetane_Amine Oxetane-containing Secondary Amine Analog Reductive_Amination->Oxetane_Amine

Caption: Key synthetic routes for incorporating the building block.

Conclusion and Future Perspectives

(3-Methyloxetan-3-yl)methanamine has established itself as a valuable and versatile building block in modern drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties makes it a powerful tool for lead optimization. The strategic incorporation of this moiety can effectively address common liabilities such as poor metabolic stability, low aqueous solubility, and hERG-related cardiotoxicity. As the demand for drug candidates with superior "drug-like" properties continues to grow, the judicious use of strained, polar scaffolds like (3-Methyloxetan-3-yl)methanamine will undoubtedly play an increasingly important role in the successful development of new medicines. Future work will likely focus on the development of novel derivatives of this building block to further expand the accessible chemical space and provide medicinal chemists with an even broader array of tools to tackle the challenges of drug design.

References

  • M. A. E. Autenrieth, D. J. W. B. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(1), 2-24. [Link]

  • Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1-18. [Link]

  • Carreira, E. M., & Müller, K. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12345-12367. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Bellinghiere, A. T., et al. (2015). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Methyloxetan-3-yl)methanamine. PubChem Compound Database. Retrieved from [Link]

  • Boehringer Ingelheim International GmbH. (2013). Methods for making oxetan-3-ylmethanamines. WO2013169531A1.
  • Hutzler, J. M., et al. (2021). Drug Metabolism Related Safety Considerations in Drug Development.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-methyloxetan-3-yl)methanamine (C5H11NO). Retrieved from [Link]

  • Reddit. (2025, January 1).
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Enamine. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11736. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

  • Bak, A., & Jasinski, J. P. (2012). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters, 14(17), 4494-4497. [Link]

  • Bull, J. A., & Mousseau, J. J. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1848-1855. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • Ramisetty, M. K., et al. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Preprints. [Link]

  • Enamine. (2026, January 22). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Amide Bond Formation with (3-Methyloxetan-3-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has become an increasingly important structural motif in modern drug design.[1] Its incorporation into small molecules can significantly enhance key physicochemical properties. Specifically, the 3-methyloxetan-3-yl)methanamine scaffold offers a unique combination of a primary amine for diverse functionalization and an oxetane ring to modulate the properties of the final compound.

Key benefits of incorporating the oxetane moiety include:

  • Improved Aqueous Solubility: The polar nature of the oxetane can dramatically increase the water solubility of a compound, a critical factor for oral bioavailability.[2][3]

  • Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic degradation, enhancing a compound's half-life.[4][5]

  • Reduced Lipophilicity (LogD): Replacing lipophilic groups like a gem-dimethyl group with an oxetane can lower the LogD, which is often beneficial for reducing off-target effects.[1]

  • Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity of the adjacent amine.[4] This is a valuable tool for mitigating issues associated with high basicity, such as hERG channel inhibition.[6]

  • Three-Dimensionality: The sp3-rich oxetane ring introduces a distinct three-dimensional character to molecules, which can lead to improved target engagement.[3][4]

(3-Methyloxetan-3-yl)methanamine HCl is a valuable building block for introducing these advantageous properties. The primary amine serves as a handle for amide bond formation, one of the most fundamental and widely utilized reactions in medicinal chemistry.[7]

Core Principles of Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.[7] This is typically achieved using a "coupling reagent."

The general workflow for an amide coupling reaction is as follows:

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Workup & Purification Carboxylic Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic Acid->Activation Amine HCl Salt (3-Methyloxetan-3-yl)methanamine HCl Neutralization Amine Free Base Generation Amine HCl Salt->Neutralization Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base Base Base->Neutralization Solvent Solvent Coupling Nucleophilic Attack Activation->Coupling Neutralization->Coupling Workup Workup Coupling->Workup Purification Chromatography/Crystallization Workup->Purification Characterization Characterization Purification->Characterization

General workflow for amide coupling.

A critical consideration when using (3-Methyloxetan-3-yl)methanamine HCl is that it is a hydrochloride salt. Therefore, a stoichiometric amount of a non-nucleophilic base is required to liberate the free amine for the coupling reaction.

Selecting the Right Coupling Reagent

A variety of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent can depend on the steric hindrance of the substrates, the potential for racemization (if chiral centers are present), and the desired reaction conditions.

Coupling ReagentCommon AdditiveTypical BaseKey AdvantagesPotential Drawbacks
EDC (or EDCI)HOBt, OxymaDIPEA, Et3NWater-soluble byproducts, easy workup.[8]Can be less effective for hindered substrates.[9]
HATU None (contains HOAt)DIPEA, CollidineHigh efficiency, fast reaction rates, low racemization.[10][11]Byproducts can be difficult to remove, potential for side reactions.[12]
HBTU/TBTU HOBtDIPEA, Et3NGood for routine peptide synthesis.Can cause guanidinylation of the amine.
DIC HOBt, OxymaNone requiredInexpensive, urea byproduct is insoluble.Byproduct filtration can be cumbersome.[13]

Expert Insight: For general-purpose coupling with (3-Methyloxetan-3-yl)methanamine, EDC in combination with an additive like HOBt or Oxyma provides a reliable and cost-effective starting point with a straightforward workup.[8][14] For more challenging or sterically hindered carboxylic acids, HATU is often the reagent of choice due to its high reactivity.[10]

Experimental Protocols

Note: These protocols are general guidelines and may require optimization for specific substrates. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a good starting point for a wide range of carboxylic acids.

Materials:

  • (3-Methyloxetan-3-yl)methanamine HCl

  • Carboxylic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Add (3-Methyloxetan-3-yl)methanamine HCl (1.1 eq) and HOBt (1.2 eq).

  • Add DIPEA (2.5 eq) to the mixture. It is crucial to add enough base to neutralize the amine hydrochloride salt and to facilitate the coupling reaction.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

Protocol 2: Coupling of Sterically Hindered Substrates using HATU

This protocol is recommended when dealing with sterically demanding carboxylic acids or when the EDC/HOBt protocol is sluggish.

Materials:

  • (3-Methyloxetan-3-yl)methanamine HCl

  • Sterically Hindered Carboxylic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Ethyl acetate

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the sterically hindered carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA or 2,4,6-collidine (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.[10]

  • Add (3-Methyloxetan-3-yl)methanamine HCl (1.2 eq) to the activated acid mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The byproducts from HATU can sometimes be challenging to remove, so careful chromatography is often necessary.

Troubleshooting and Optimization

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Recommended Solutions Problem Low or No Product Formation Cause1 Incomplete Amine Neutralization Problem->Cause1 Cause2 Poor Reagent Quality Problem->Cause2 Cause3 Insufficient Activation Problem->Cause3 Cause4 Steric Hindrance Problem->Cause4 Solution1 Increase Base Stoichiometry (DIPEA >2.5 eq) Cause1->Solution1 Solution2 Use Fresh, Anhydrous Solvents and Reagents Cause2->Solution2 Solution3 Increase Pre-activation Time (for HATU) Cause3->Solution3 Solution4 Switch to a More Potent Coupling Reagent (e.g., EDC -> HATU) Cause4->Solution4 Solution5 Increase Reaction Temperature (e.g., to 40-50 °C) Cause4->Solution5

Troubleshooting guide for amide coupling.

A Note on Oxetane Ring Stability: The oxetane ring is generally stable under standard amide coupling conditions.[15] However, it is susceptible to opening under strongly acidic conditions. Therefore, acidic workups should be performed with care, and prolonged exposure to strong acids should be avoided.[15] Neutral or basic workup conditions are generally preferred.

Conclusion

The coupling of (3-Methyloxetan-3-yl)methanamine HCl with carboxylic acids is a robust and versatile method for incorporating the beneficial properties of the oxetane motif into drug candidates. By understanding the fundamental principles of amide bond formation and selecting the appropriate coupling reagents and conditions, researchers can efficiently synthesize novel chemical entities with potentially improved pharmacokinetic profiles. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this valuable building block in drug discovery programs.

References

  • Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, September 26). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Retrieved from [Link]

  • ACS Publications. (2026, February 4). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • ACS Publications. (2025, December 18). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

general procedure for deprotecting (3-Methyloxetan-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Deprotection and Isolation Protocols for (3-Methyloxetan-3-yl)methanamine Hydrochloride

Introduction & Mechanistic Context

The incorporation of the oxetane ring into pharmaceutical scaffolds has revolutionized modern drug discovery. As polar, metabolically stable isosteres for gem-dimethyl and carbonyl groups, oxetanes improve aqueous solubility and modulate lipophilicity ()[1]. However, handling oxetane-containing intermediates requires precise synthetic control. The four-membered oxetane ring possesses a high ring strain of approximately 25.5 kcal/mol, making it highly susceptible to acid-catalyzed ring opening ()[2].

A common synthetic bottleneck arises during the deprotection of amine precursors, such as N-Boc-(3-methyloxetan-3-yl)methanamine, to yield the target (3-Methyloxetan-3-yl)methanamine hydrochloride. While oxetanes are remarkably stable under basic and oxidative conditions, the presence of aqueous strong acids promotes the protonation of the endocyclic oxygen, followed by nucleophilic attack and irreversible ring cleavage ()[3]. Fortunately, 3,3-disubstituted oxetanes exhibit enhanced steric shielding compared to mono-substituted variants, allowing them to survive strictly anhydrous acidic conditions long enough for standard protecting group cleavage ()[4].

This application note details a field-proven, self-validating procedure for the Boc-deprotection of N-Boc-(3-methyloxetan-3-yl)methanamine, alongside a non-aqueous freebasing protocol to isolate the free amine without product loss.

Experimental Strategy & Rationale

The Causality of Anhydrous Conditions: The primary mode of failure in oxetane deprotection is the use of aqueous acids (e.g., aqueous HCl) or prolonged heating. Under these conditions, water acts as a nucleophile, attacking the protonated oxetane to yield acyclic diols or chloro-alcohols ()[5].

To prevent this, the protocol utilizes 4M HCl in anhydrous 1,4-dioxane at 0 °C to room temperature. This choice is governed by two kinetic factors:

  • Rapid Cleavage: The anhydrous acid rapidly protonates the Boc carbamate, driving the elimination of isobutylene and CO₂.

  • Product Precipitation: (3-Methyloxetan-3-yl)methanamine hydrochloride is highly insoluble in 1,4-dioxane and diethyl ether. As the salt forms, it immediately precipitates out of the reactive solution, effectively sequestering the protonated oxetane from further acid-catalyzed degradation ()[6].

Table 1: Comparative Stability of the Oxetane Ring under Deprotection Conditions
ConditionReagentsTempTimeOxetane RecoveryRecommended Use
Anhydrous HCl 4M HCl in 1,4-dioxane0 °C to RT1–2 h>95% Optimal for Boc deprotection
Anhydrous TFA 20% TFA in DCMRT1 h>90% Alternative for Boc deprotection
Aqueous Acid 1M aq. HCl37 °C24 h~31% Avoid (Promotes ring opening)
Basic Hydrolysis 1M NaOH in MeOH60 °C12 h>98% Ester/Amide cleavage

(Data synthesized from standardized oxetane stability assays[5],[6]).

Mechanistic Pathway Visualization

G BocAmine N-Boc-(3-methyloxetan-3-yl) methanamine Protonated Protonated Intermediate (Anhydrous HCl) BocAmine->Protonated + HCl (Anhydrous) Aqueous Aqueous HCl / Heat (Improper Conditions) BocAmine->Aqueous + H2O / Heat Target (3-Methyloxetan-3-yl) methanamine HCl (Target Product) Protonated->Target - Isobutylene - CO2 RingOpened Ring-Opened Byproducts (e.g., Chloro-alcohols) Aqueous->RingOpened Nucleophilic Attack (Ring Cleavage)

Mechanistic divergence during Boc deprotection of oxetane-containing amines.

Experimental Protocols

Protocol A: Synthesis of (3-Methyloxetan-3-yl)methanamine Hydrochloride

Objective: Quantitative cleavage of the Boc protecting group while preserving the 3,3-disubstituted oxetane core.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-(3-methyloxetan-3-yl)methanamine (1.0 eq) in anhydrous 1,4-dioxane (approx. 5–10 mL per gram of substrate) under an inert atmosphere (N₂ or Ar).

  • Thermal Control: Chill the solution to 0 °C using an ice-water bath. Rationale: Lowering the initial temperature minimizes the kinetic energy available for the higher-activation-energy ring-opening side reaction.

  • Acid Addition: Dropwise add a commercially available solution of 4.0 M HCl in 1,4-dioxane (5.0 to 10.0 eq). Critical Step: Ensure the reagent bottle is strictly anhydrous and has not absorbed atmospheric moisture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1 to 2 hours. Monitor the reaction via TLC (Ninhydrin stain) or LC-MS until the starting material is fully consumed.

  • Precipitation: As the reaction progresses, a white precipitate of the target hydrochloride salt will form. To ensure complete precipitation, add 2–3 volumes of cold, anhydrous diethyl ether to the flask and stir for an additional 10 minutes.

  • Isolation: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with cold anhydrous diethyl ether (3 × 10 mL) to remove residual 1,4-dioxane and trapped isobutylene byproducts.

  • Drying: Dry the resulting white solid under high vacuum at room temperature for 4–6 hours to yield pure (3-Methyloxetan-3-yl)methanamine hydrochloride.

Protocol B: Non-Aqueous Freebasing (Optional)

Objective: Generate the free amine for downstream amide coupling while avoiding aqueous workup. Rationale: The free amine is highly water-soluble and volatile; traditional aqueous extraction often results in catastrophic yield loss.

  • Suspension: Suspend the (3-Methyloxetan-3-yl)methanamine hydrochloride in anhydrous dichloromethane (DCM) or methanol.

  • Neutralization: Add a basic ion-exchange resin (e.g., Amberlyst A21, 3.0 eq of basic sites) or anhydrous finely powdered K₂CO₃ (2.0 eq).

  • Agitation: Stir gently at room temperature for 2 hours.

  • Filtration: Filter off the resin or inorganic salts through a pad of Celite, washing thoroughly with the reaction solvent.

  • Concentration: Carefully concentrate the filtrate under reduced pressure using a cool water bath (< 25 °C) to prevent the volatilization of the low-molecular-weight free amine.

Analytical Validation (Self-Validating System)

To ensure the integrity of the oxetane ring post-deprotection, perform ¹H NMR analysis (in D₂O or DMSO-d₆). The protocol is self-validating based on the following spectral markers:

  • Success Indicator (Boc Cleavage): Complete disappearance of the intense, nine-proton singlet at ~1.40 ppm (corresponding to the Boc tert-butyl group).

  • Integrity Indicator (Oxetane Preservation): Retention of the oxetane ring protons, typically appearing as two distinct doublets or a characteristic AB system around 4.20–4.50 ppm.

  • Failure Indicator (Ring Opening): The appearance of new signals shifted upfield (~3.50–3.80 ppm) indicates the formation of acyclic methylene groups adjacent to hydroxyl or chloride functionalities, confirming acid-catalyzed ring destruction.

References

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products. Source: Beilstein Journal of Organic Chemistry, 2025, 21, 1324–1373. URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: Chemical Reviews, 2016, 116(19), 12150–12233. URL: [Link]

  • Title: Ring Opening of Oxetane Ethers under Acidic, Basic and Nucleophilic Conditions. Source: Organic & Biomolecular Chemistry, 2023. URL: [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of (3-Methyloxetan-3-yl)methanamine into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics

The field of peptide-based drug discovery is undergoing a renaissance, driven by the need for therapeutics that combine the high specificity of biologics with the synthetic accessibility of small molecules. A key strategy in this endeavor is the incorporation of non-natural or unnatural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability.[1][2][3] These novel building blocks can enforce specific conformations, block enzymatic cleavage sites, and introduce new functionalities.[3][4]

Among the most promising motifs in modern medicinal chemistry is the oxetane ring.[5] This compact, polar, and metabolically robust four-membered heterocycle has been successfully employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to significant improvements in aqueous solubility, metabolic stability, and overall drug-like properties.[6][7][8] The electron-withdrawing nature of the oxetane can also attenuate the basicity of adjacent amines, a valuable feature for optimizing pharmacokinetics.[5][7][9]

This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a specific oxetane-containing building block, (3-Methyloxetan-3-yl)methanamine , into peptide scaffolds using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the strategic considerations for its use, from its role as a C-terminal capping agent to its potential as a turn-inducing element, and provide robust, validated protocols for its successful integration, cleavage, and purification.

The Building Block: (3-Methyloxetan-3-yl)methanamine

(3-Methyloxetan-3-yl)methanamine is a unique primary amine featuring a 3,3-disubstituted oxetane ring. This substitution pattern generally confers greater stability compared to less substituted oxetanes.[9] Its structure presents an opportunity to introduce a constrained, polar, and three-dimensional element into a peptide sequence.

Table 1: Physicochemical Properties of (3-Methyloxetan-3-yl)methanamine

PropertyValueSource
IUPAC Name (3-methyloxetan-3-yl)methanamine[10]
Molecular Formula C₅H₁₁NO[10][11]
Molecular Weight 101.15 g/mol [10]
CAS Number 153209-97-3[10][12]
SMILES CC1(COC1)CN[11]
Predicted XLogP3 -0.4[10]
Handling and Storage

Oxetane-containing reagents require careful handling to ensure their integrity and for safety.

  • Storage: Store at recommended temperatures (typically refrigerated or frozen) under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation from moisture and air.[13][14]

  • Handling: (3-Methyloxetan-3-yl)methanamine is classified as a flammable liquid and is harmful if swallowed.[10] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][16] Avoid contact with strong oxidizing agents and sources of ignition.[13][15]

Strategic Workflow for Incorporation

The incorporation of (3-Methyloxetan-3-yl)methanamine is most straightforwardly achieved at the C-terminus of a peptide chain synthesized via Fmoc-SPPS. The primary amine of the oxetane building block acylates the resin-bound peptide's C-terminal carboxylic acid. This workflow leverages well-established SPPS principles while introducing the novel moiety in the final coupling step before cleavage.[17][18][19]

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Oxetane Incorporation cluster_2 Downstream Processing A 1. Resin Preparation (Swelling) B 2. Iterative Fmoc-SPPS Cycles (Deprotection & AA Coupling) A->B C 3. Final Fmoc Deprotection B->C D 4. Activation of Peptide C-Terminus C->D E 5. Coupling of (3-Methyloxetan-3-yl)methanamine D->E F 6. Cleavage from Resin & Side-Chain Deprotection E->F G 7. Crude Peptide Precipitation F->G H 8. Purification (RP-HPLC) G->H H->H I 9. Analysis (LC-MS) H->I

Figure 1. Overall workflow for incorporating (3-Methyloxetan-3-yl)methanamine.

Detailed Experimental Protocols

These protocols assume a standard manual or automated SPPS setup using Fmoc/tBu chemistry.[18][20]

Protocol 1: Standard Fmoc-SPPS Cycles

This protocol outlines the synthesis of the desired peptide sequence on a solid support up to the point of oxetane incorporation.

  • Resin Selection and Swelling:

    • Choose a resin appropriate for generating a C-terminal carboxylic acid, such as 2-chlorotrityl chloride (2-CTC) or Wang resin.[21]

    • Place the resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour.[21]

  • First Amino Acid Loading (for 2-CTC resin):

    • Dissolve the first Fmoc-protected amino acid (3 eq.) and Diisopropylethylamine (DIPEA) (7.5 eq.) in Dichloromethane (DCM).[17]

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Cap any remaining active sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 15 minutes.[17]

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin extensively with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling reagent such as HBTU (0.95 eq. relative to the amino acid) and a base like DIPEA (2 eq. relative to the coupling reagent) in DMF for 2-5 minutes.[20][22]

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF.

  • Monitoring and Iteration:

    • Confirm the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), repeat the coupling step.

    • Repeat steps 3 and 4 for each amino acid in the sequence. After coupling the final amino acid, proceed to the final Fmoc deprotection (step 3) to expose the N-terminal amine, which is not necessary if capping the C-terminus. Expose the C-terminal carboxyl group for the oxetane coupling.

Protocol 2: C-Terminal Incorporation of (3-Methyloxetan-3-yl)methanamine

This is the critical step where the oxetane moiety is introduced.

  • Peptide-Resin Preparation:

    • Ensure the full peptide sequence is assembled on the resin and the C-terminal carboxylic acid is free. Swell the peptide-resin in DMF.

  • Activation and Coupling:

    • In a separate vial, prepare the coupling solution. Add the peptide-resin activating agent, such as HBTU (3-5 eq. relative to resin loading) and DIPEA (2 eq. relative to HBTU), to a solution of (3-Methyloxetan-3-yl)methanamine (5-10 eq.) in DMF.

    • Alternatively, pre-activate the resin-bound carboxyl group with the coupling reagent and base for 10-15 minutes, then add the (3-Methyloxetan-3-yl)methanamine.

    • Allow the reaction to proceed for 2-4 hours, or overnight if necessary. Agitate continuously.

  • Reaction Monitoring:

    • Take a small sample of the resin and perform a test to check for free carboxylic acid groups. A negative test indicates a successful reaction.

  • Final Wash:

    • Once the reaction is complete, thoroughly wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

Figure 2. Schematic of the oxetane amine coupling to the resin-bound peptide.

Protocol 3: Cleavage, Deprotection, and Purification
  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Reagent R: 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol, and 2% Anisole.

    • Caution: Work in a fume hood. TFA is highly corrosive.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours. The stability of the 3,3-disubstituted oxetane ring is generally robust to standard TFA cleavage times, but prolonged exposure should be avoided.[9]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[23]

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[24]

  • Analysis and Lyophilization:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm purity and molecular weight.[24][25]

    • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Scientific Rationale and Key Considerations

Choice of Coupling Reagents

The efficiency of the final acylation step is paramount. While standard reagents are effective, sterically hindered couplings may require more potent activators.

Table 2: Comparison of Common Peptide Coupling Reagents

ReagentClassAdvantagesConsiderations
HBTU/TBTU Uronium/AminiumHighly efficient, fast reaction times, low racemization.[22][26]Standard choice, widely applicable.
HATU Uronium/AminiumMore reactive than HBTU, excellent for difficult couplings.[26]Higher cost, ideal for sterically hindered sequences.
PyBOP PhosphoniumHigh coupling efficiency, minimizes side reactions.[27]Byproducts can be more difficult to remove.
DIC/Oxyma CarbodiimideModern gold standard, excellent racemization suppression, high safety profile.[28]Good alternative to benzotriazole-based reagents.
Impact on Peptide Conformation

Incorporating an oxetane as a peptide bond isostere is known to significantly alter the local backbone conformation.

  • Turn Induction: The constrained, non-planar geometry of the oxetane ring can induce a kink or turn in the peptide backbone.[29][30] This property is highly valuable for stabilizing specific secondary structures or pre-organizing linear peptides for macrocyclization.[31]

  • Disruption of Helicity: Studies have shown that introducing an oxetane into an α-helical peptide can disrupt the i, i+4 hydrogen bonding pattern, leading to a significant loss of helicity.[29] This effect must be considered during rational peptide design.

Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Oxetane Coupling 1. Insufficient activation time or reagent equivalents.2. Steric hindrance at the peptide C-terminus.1. Increase reaction time and/or equivalents of reagents.2. Switch to a more powerful coupling reagent like HATU.3. Perform a double coupling.
Low Final Yield 1. Inefficient cleavage from the resin.2. Poor precipitation of the peptide.3. Losses during purification.1. Ensure sufficient cleavage cocktail volume and time.2. Use a larger volume of cold ether; ensure peptide is not ether-soluble.3. Optimize HPLC gradient for better peak separation.
Unexpected Mass in MS 1. Incomplete removal of side-chain protecting groups.2. Side reaction during cleavage (e.g., alkylation).3. Oxetane ring opening (rare).1. Increase cleavage time or scavenger concentration.2. Optimize scavenger cocktail for specific residues.3. Confirm cleavage conditions are not overly harsh (avoid strong acids like HF).

Conclusion

(3-Methyloxetan-3-yl)methanamine is a valuable and synthetically accessible building block for modifying peptide scaffolds. Its incorporation via standard Fmoc-SPPS is a robust process that can impart unique structural and physicochemical properties to the final molecule. By understanding the rationale behind reagent selection, reaction conditions, and the structural impact of the oxetane moiety, researchers can effectively leverage this tool to design next-generation peptide therapeutics with enhanced drug-like properties.

References

  • Malki, Y., & Pillai, G. G. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(3), 506-539. [Link]

  • Kuhn, B., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12539-12565. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1369-1386. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • Ramisetty, M. K., et al. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Current Organic Synthesis, 20(10), 1147-1159. [Link]

  • Frost, J. R., Scully, C. C., & Yudin, A. K. (2016). Oxadiazole Grafts in Peptide Macrocycles. Nature Chemistry, 8(12), 1105-1111. [Link]

  • University of California, Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. The Engineer. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Waters Corporation. [Link]

  • JPT Peptide Technologies. (n.d.). Unnatural amino acids. JPT Peptide Technologies. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • CordenPharma. (n.d.). Optimizing Peptide Coupling: Key Techniques. CordenPharma. [Link]

  • Iris Biotech. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Iris Biotech. [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Methyloxetan-3-yl)methanamine. PubChem. [Link]

  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Neuland Labs. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Peptide Chemistry. (2025). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Peptide Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 24961-24970. [Link]

  • Al-Masoudi, N. A., et al. (2014). Efficient synthesis of novel conjugated 1,3,4-oxadiazole–peptides. RSC Advances, 4(84), 44794-44803. [Link]

  • PubChemLite. (n.d.). (3-methyloxetan-3-yl)methanamine (C5H11NO). PubChemLite. [Link]

  • Beadle, J. D., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(28), 6847-6852. [Link]

  • Jayawant, E. S., et al. (2025). Synthesis and structure of oxetane containing tripeptide motifs. Organic & Biomolecular Chemistry. [Link]

  • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Organic Letters, 19(4), 846-849. [Link]

  • MilliporeSigma. (n.d.). (3-Methyloxetan-3-yl)methanamine. MilliporeSigma. [Link]

Sources

Application Note: Buchwald-Hartwig Amination with (3-Methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the protocol for coupling (3-Methyloxetan-3-yl)methanamine (CAS: 153209-97-3) with aryl halides via Buchwald-Hartwig amination.

This specific amine is a high-value building block in modern medicinal chemistry. The oxetane ring functions as a bioisostere for gem-dimethyl or carbonyl groups, offering reduced lipophilicity (LogP) and improved metabolic stability compared to its carbocyclic analogues. However, its successful coupling presents two distinct challenges:

  • Lewis Basicity: The oxetane oxygen can act as a competitive Lewis base, potentially inhibiting the palladium center if the ligand system is insufficiently coordinating.

  • Acid Sensitivity: While stable under the basic conditions of the Buchwald coupling, the oxetane ring is prone to acid-catalyzed ring opening during workup, necessitating a modified purification strategy.

Catalyst & Reagent Selection Strategy

The Ligand: BrettPhos

For primary aliphatic amines like (3-Methyloxetan-3-yl)methanamine, BrettPhos is the ligand of choice.[1]

  • Why: BrettPhos is electronically rich and sterically bulky. Its bulk promotes the reductive elimination of the mono-arylated product, preventing the common side reaction of di-arylation which is prevalent with smaller ligands.

  • Alternative: RuPhos is a viable secondary option if sterics on the aryl halide are extreme.

The Precatalyst: Pd G4 Generation

We utilize BrettPhos Pd G4 (Fourth Generation Precatalyst).[2]

  • Mechanism: The G4 precatalyst contains a methylated biphenyl backbone that ensures rapid, irreversible activation at lower temperatures (often <60°C) compared to G3 or Pd(dba)₂ systems. This is crucial for maintaining oxetane integrity.

The Base
  • Standard: NaOtBu (Sodium tert-butoxide). Provides fast kinetics for non-sensitive substrates.

  • Sensitive Substrates: Cs₂CO₃ (Cesium Carbonate). If the aryl partner contains base-sensitive esters or nitriles, switch to this milder base, though reaction times will increase.

Detailed Experimental Protocol

Materials Checklist
  • Amine: (3-Methyloxetan-3-yl)methanamine (1.2 equivalents).

  • Aryl Halide: Ar-Cl, Ar-Br, or Ar-OTf (1.0 equivalent).

  • Catalyst: BrettPhos Pd G4 (1.0 – 3.0 mol%).

  • Base: NaOtBu (1.4 equivalents).

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.1 M concentration).

Step-by-Step Procedure

Step 1: Reactor Charging (In Glovebox or under Argon)

  • To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), BrettPhos Pd G4 (0.02 equiv), and NaOtBu (1.4 equiv).

  • Critical: If the amine is a solid (salt form), add it now. If it is a free-base liquid, add it in Step 3.

Step 2: Solvent Addition

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (3 cycles) if not in a glovebox.

  • Inject anhydrous 1,4-Dioxane via syringe.

  • Add (3-Methyloxetan-3-yl)methanamine (1.2 equiv) via microliter syringe.

Step 3: Reaction

  • Place the vial in a pre-heated block at 80°C .

  • Stir vigorously (800+ rpm). The G4 catalyst activates rapidly; the solution often turns from pale yellow to dark amber/brown.

  • Monitor by LCMS at 1 hour. Most reactions with activated aryl bromides are complete within 2-4 hours.

Step 4: Workup (The "Oxetane Safety" Protocol)

  • WARNING: Do NOT use 1M HCl for quenching or washing. The oxetane ring will open to form the 1,3-diol.

  • Cool reaction to room temperature.

  • Dilute with Ethyl Acetate (EtOAc).

  • Quench with Saturated Aqueous NH₄Cl or Water .

  • Separate phases. Wash the organic layer with Brine .

  • Dry over Na₂SO₄, filter, and concentrate.

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Use DCM/MeOH gradients containing 1% Triethylamine (Et₃N) to buffer the silica acidity, ensuring the oxetane remains intact.

Data Presentation & Troubleshooting

Optimization Matrix

If the standard protocol fails, consult this decision matrix:

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor activation.Switch solvent to t-Amyl alcohol ; increase Temp to 100°C.
Double Arylation Ligand insufficiently bulky.Ensure BrettPhos is used (not XPhos); increase amine equivalents to 1.5x.
Oxetane Ring Opening Acidic species present.[3][4]Check LCMS for "M+18" (diol). Eliminate all acidic washes ; add 1% Et₃N to column.
Protodehalogenation (Ar-H) Beta-hydride elimination (rare here) or solvent H-transfer.Switch base to K₃PO₄ ; ensure solvent is rigorously anhydrous.

Visualization of Workflows

The Catalytic Cycle & Amine Insertion

The following diagram illustrates the specific pathway for this primary amine, highlighting the critical reductive elimination step facilitated by BrettPhos.

BuchwaldMechanism cluster_oxetane Substrate Specificity Pd0 Active Species [BrettPhos-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide AmineBind Amine Coordination (Pd-NH2R) OxAdd->AmineBind + Oxetane-Amine Deprot Deprotonation (Base removes HX) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration

Caption: Catalytic cycle emphasizing the entry of the oxetane-amine. BrettPhos is critical at the Reductive Elimination step to enforce mono-selectivity.

Process Decision Tree

A logic flow for optimizing yield based on the specific aryl halide partner.

OptimizationTree Start Aryl Halide Type? Activated Activated (Pyridines, Nitriles) Start->Activated Deactivated Deactivated (Electron Rich) Start->Deactivated Sensitive Base Sensitive (Esters, Ketones) Start->Sensitive Cond1 Std Protocol: Pd G4 / NaOtBu 80°C Activated->Cond1 Cond2 High Energy: Pd G4 / NaOtBu 100°C / t-AmylOH Deactivated->Cond2 Cond3 Mild Base: Pd G4 / Cs2CO3 100°C / 24h Sensitive->Cond3

Caption: Decision matrix for selecting reaction conditions based on the electronics of the aryl halide coupling partner.

References

  • Maitland, J. A., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines.[5] Journal of the American Chemical Society.[3] Link

  • Wuitschik, G., Carreira, E. M., et al. (2010).[6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3/G4 Precatalysts. Chemical Science. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Oxetane Stability & Workup Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support resource for researchers working with oxetane-containing scaffolds. It prioritizes mechanistic understanding and robust, failure-proof protocols.

Topic: Preventing Oxetane Ring Opening During Acidic Workup Ticket Type: Advanced Troubleshooting & SOP Design Audience: Medicinal Chemists, Process Chemists

Diagnostic & Mechanism: Why is my oxetane decomposing?

User Query: I observed the formation of a 1,3-diol byproduct after an acidic workup. Why is the oxetane ring opening, and is it preventable?

Technical Analysis: Oxetanes possess significant ring strain (~107 kJ/mol), placing them between epoxides (114 kJ/mol) and tetrahydrofurans (23 kJ/mol) in terms of reactivity.[1] While kinetically stable to many nucleophiles, they are thermodynamically unstable in the presence of Brønsted or Lewis acids.

The decomposition mechanism is driven by the protonation of the ether oxygen, which lowers the activation energy for nucleophilic attack (typically by water, alcohols, or halides) at the less sterically hindered carbon. This process is accelerated by:

  • Strong Acids: pH < 3 rapidly protonates the oxygen.

  • Internal Nucleophiles: Proximal alcohols or amines can trigger intramolecular cyclization (isomerization), which is often faster than intermolecular attack.

  • Substitution Pattern: 2-substituted oxetanes are significantly more labile than 3,3-disubstituted oxetanes due to the accessibility of the C-O

    
     orbital.
    
Visualization: Acid-Catalyzed Ring Opening Mechanism

The following diagram illustrates the critical failure pathway you must avoid.

OxetaneMechanism Oxetane Intact Oxetane (Strained Ether) Activated Activated Oxetonium Intermediate Oxetane->Activated Fast Equilibrium Protonation + H⁺ (Acid) Protonation->Activated Transition Transition State (Ring Opening) Activated->Transition Rate Limiting Step Nucleophile + Nu⁻ (H₂O/Cl⁻) Nucleophile->Transition Product Ring-Opened Product (1,3-Diol / Chlorohydrin) Transition->Product Irreversible

Caption: Protonation of the oxetane oxygen activates the ring for nucleophilic attack, relieving ring strain and forming open-chain byproducts.

Standard Operating Protocols (SOPs) for Workup

User Query: How do I neutralize a reaction mixture or remove basic impurities without destroying the oxetane?

Traditional acidic washes (e.g., 1N HCl) are strictly contraindicated for oxetanes. You must replace them with buffered systems that maintain pH within the stability window (pH 4–10).

Protocol A: Quenching Basic Reactions (General)

Use this when quenching strong bases (e.g., LiHMDS, NaH) or working up ester hydrolyses.

  • Preparation: Prepare a saturated aqueous solution of Ammonium Chloride (NH₄Cl) or a Phosphate Buffer (pH 7.0) .

  • Execution:

    • Cool the reaction mixture to 0 °C.

    • Add the buffer dropwise with vigorous stirring.

    • Critical Check: Verify the aqueous layer pH is > 5 using a pH strip.

  • Extraction: Extract immediately with EtOAc or DCM. Do not let the oxetane sit in the aqueous layer for prolonged periods.

Protocol B: Removing Basic Impurities (The "Acid Wash" Replacement)

Use this when you need to remove amines (e.g., pyridine, Et₃N) from your organic layer.

Do NOT use: HCl, H₂SO₄, or unbuffered NaHSO₄. USE: Citric Acid or Cupric Sulfate.

StepActionTechnical Rationale
1 Prepare Buffer Dissolve Citric Acid in water to create a 5-10% w/v solution. Adjust pH to 4.5–5.0 using NaOH if necessary.
2 Cold Wash Cool both the organic layer and the buffer to 0–5 °C.
3 Rapid Contact Wash the organic layer quickly (contact time < 2 mins).
4 Immediate Neutralization Immediately wash the organic layer with Saturated NaHCO₃ to restore pH to ~8.
5 Drying Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic Lewis acid character).
Protocol C: Isolating Oxetane Carboxylic Acids

Isolating oxetanes with free carboxylic acids is high-risk due to intermolecular auto-catalysis.

  • Hydrolysis: Perform saponification using LiOH (1.5 eq) in THF/H₂O.

  • Workup:

    • Remove organic solvent (THF) in vacuo at < 30 °C.

    • Cool the remaining aqueous residue to 0 °C.

    • Careful Acidification: Acidify dropwise with 0.5 M Citric Acid or NaH₂PO₄ to exactly pH 4–5. Do not overshoot to pH 1-2.

    • Rapid Extraction: Immediately extract into DCM/Isopropanol (3:1) or EtOAc.[2]

    • Storage: Store as a solid salt if possible, or keep in solution at -20 °C. Avoid neat storage of the free acid.

Decision Matrix: Selecting the Right Workup

User Query: I have a complex mixture. Which workup path should I choose?

Use the following logic flow to determine the safest processing method.

WorkupDecision Start Start: Reaction Complete CheckPH Check Reaction pH Start->CheckPH IsBasic Basic (pH > 8) CheckPH->IsBasic IsAcidic Acidic (pH < 5) CheckPH->IsAcidic Target Target Molecule Type? IsBasic->Target Action4 Quench: Cold NaHCO₃ Neutralize Rapidly IsAcidic->Action4 Neutral Neutral/Lipophilic Target->Neutral Standard Amine Basic Amine Target->Amine Sensitive Acid Carboxylic Acid Target->Acid High Risk Action1 Quench: Sat. NH₄Cl Maintain pH ~8 Neutral->Action1 Action2 Avoid Acid Wash! Use Column Chrom. or CuSO₄ wash Amine->Action2 Action3 Cold Acidification to pH 5 (Citric) Extract Immediately Acid->Action3

Caption: Decision tree for selecting workup conditions based on reaction pH and product functionality.

Troubleshooting & FAQs

Q: My oxetane product decomposes on the silica column. What is happening? A: Silica gel is slightly acidic (pH ~5-6) and can act as a Lewis acid surface, catalyzing ring opening during slow elutions.

  • Solution: Pre-treat your silica column with 1% Triethylamine (Et₃N) in your eluent system. This neutralizes the acidic sites. Alternatively, use Basic Alumina or Florisil .

Q: Can I use NaHSO₄ to acidify my saponification reaction? A: Proceed with extreme caution. While some protocols suggest this, recent literature indicates that NaHSO₄ can trigger isomerization of oxetane-carboxylic acids into lactones upon storage or heating. Citric acid or Phosphate buffer is safer due to milder pKa and buffering capacity.

Q: Are 3,3-disubstituted oxetanes completely acid-stable? A: No. While they are more stable than 2-substituted oxetanes (due to the "Gem-Dimethyl Effect" analog and steric blocking of the


 orbital), they will still open under strong acidic conditions (pH < 1) or high temperatures.

Q: I see a "1,3-chloropropanol" byproduct. Where did the chlorine come from? A: This indicates you likely used HCl or brine in an acidic environment. The chloride ion is a potent nucleophile that attacks the protonated oxetane.

  • Solution: Avoid HCl completely. If using brine, ensure the mixture is neutralized (pH > 7) before the brine wash.

Stability Reference Data

Comparative stability of common cyclic ethers to assist in risk assessment.

HeterocycleRing Strain (kJ/mol)Acid Stability (pH 1, 1h)Base Stability (pH 14)Primary Decomposition Mode
Epoxide 114Unstable (Rapid)Unstable (Nu⁻ attack)Hydrolysis (1,2-diol)
Oxetane 107Meta-Stable (pH dependent)Stable Hydrolysis (1,3-diol)
THF 23StableStablePeroxide formation (Oxidative)

References

  • Wuitschik, G. et al. Oxetanes as Promising Modules in Drug Discovery. Angew.[3] Chem. Int. Ed.2006 , 45, 7736–7739. Link

  • Burkhard, J. A. et al. Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angew.[3] Chem. Int. Ed.2010 , 49, 9052–9067. Link

  • Bull, J. A. et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2016 , 116, 15148–15228. Link

  • Lefebvre, Q. et al. Unexpected Isomerization of Oxetane-Carboxylic Acids. Org.[4] Lett.2022 , 24, 4903–4907. Link

  • Stepanov, A. I. et al. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.[5][6] RSC Med. Chem.2024 , 15, 2000-2015. Link

Sources

stability of (3-Methyloxetan-3-yl)methanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solution Stability & Handling of (3-Methyloxetan-3-yl)methanamine Hydrochloride

Welcome to the Application Science Technical Support Center. As drug discovery increasingly leverages oxetanes as bioisosteres for gem-dimethyl or carbonyl groups to improve aqueous solubility, tune lipophilicity, and reduce metabolic clearance [1], (3-Methyloxetan-3-yl)methanamine hydrochloride (CAS: 1314788-89-0) has emerged as a critical building block [2].

However, the inherent ring strain of the oxetane moiety, combined with an adjacent primary amine, creates unique stability challenges in solution. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your compound during synthesis and assay preparation.

PART 1: The Mechanistic Reality of Oxetane Stability

To effectively troubleshoot degradation, one must first understand the causality of oxetane reactivity. The oxetane ring possesses an intermediate ring strain of approximately 25.5 kcal/mol (107 kJ/mol) [3]. This positions its reactivity between that of highly strained, reactive epoxides and the highly stable tetrahydrofurans (THFs) [3].

The anecdotal belief that all oxetanes are universally unstable in acidic conditions is a misconception [1]. Stability is heavily dictated by the substitution pattern. In 3,3-disubstituted oxetanes like (3-Methyloxetan-3-yl)methanamine, the path of external nucleophiles to the C–O σ* antibonding orbital is sterically blocked by the methyl and methanamine substituents [1]. This steric shielding confers remarkable stability against external nucleophilic attack, even at low pH [1].

The Vulnerability (Intramolecular Attack): The primary risk for (3-Methyloxetan-3-yl)methanamine lies in a specific structural feature: the presence of an internal nucleophile (the primary amine) [1]. While external nucleophiles are blocked, internal nucleophiles can facilitate intramolecular ring-opening under acidic conditions [1].

Maintaining the compound as a hydrochloride salt is a double-edged sword:

  • The Benefit: It protonates the amine, converting it into a non-nucleophilic ammonium ion, which protects the oxetane ring from intramolecular attack.

  • The Risk: Dissolving the salt in unbuffered water creates a localized acidic environment that protonates the oxetane oxygen, activating the ring. If the pH shifts slightly—deprotonating the amine while the oxetane remains activated—rapid intramolecular degradation can occur.

MechanisticPathway A Protonated Oxetane (Acidic Conditions) B 3,3-Disubstitution Steric Shielding A->B Structural feature D Internal Amine Nucleophile A->D Vulnerability C External Nucleophile Blocked (Stable) B->C Prevents attack E Intramolecular Ring Opening (Degradation) D->E Facilitates cleavage

Mechanistic pathways of oxetane stability and degradation under acidic conditions.

PART 2: Quantitative Stability Profiles

Data-driven decision-making is critical for assay reproducibility. The tables below summarize the thermodynamic drivers of oxetane reactivity and the projected stability of your compound across different environments.

Table 1: Ring Strain Energies of Common Cyclic Ethers [3]

Heterocycle Ring Size Ring Strain (kcal/mol) Ring Strain (kJ/mol) Reactivity Profile
Epoxide (Oxirane) 3 27.3 114 Highly reactive; opens without acid catalysis.
Oxetane 4 25.5 107 Intermediate; requires acid activation or internal nucleophile.

| Tetrahydrofuran (THF)| 5 | 5.6 | 23 | Highly stable; inert under most standard conditions. |

Table 2: Solution Stability Matrix for (3-Methyloxetan-3-yl)methanamine HCl

Solvent / Condition Expected Stability Mechanistic Rationale
Anhydrous DMSO Excellent (>1 month at -20°C) Absence of water prevents proton transfer and hydrolytic ring-opening.
Aqueous Buffer (pH 7.4) Good (Days at 4°C) Amine is mostly protonated (pKa ~9); oxetane is not acid-activated.
Aqueous Acid (pH < 2) Poor (Hours at RT) Oxetane oxygen is protonated. Equilibrium allows transient free amine to attack intramolecularly.

| Aqueous Base (pH > 10) | Excellent (Days at RT) | Oxetanes are highly stable to bases [3]. No acid activation occurs. |

PART 3: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass +18 Da (water addition) when the compound is left in unbuffered aqueous solution overnight. What is happening? A: When you dissolve the hydrochloride salt in unbuffered water, the solution becomes acidic. This protonates the oxetane oxygen, lowering the activation energy for ring cleavage. The +18 Da mass indicates hydrolytic ring-opening, resulting in a diol. Always use buffered solutions (pH 7.0–8.0) if aqueous storage is mandatory, though organic solvents are preferred for stock solutions.

Q2: I need to free-base the hydrochloride salt for an amide coupling reaction. Will the oxetane ring survive the basic conditions? A: Yes. Unlike epoxides, oxetanes demonstrate significant stability in the presence of bases and do not readily undergo ring-opening [3]. The primary risk during free-basing is not the base itself, but the liberation of the highly nucleophilic free amine. Ensure your coupling reagents (e.g., HATU, EDC) are added promptly to consume the amine before it can undergo unwanted side reactions.

Q3: I am scaling up a reaction involving this building block. Are there thermal limitations? A: Yes. While 3,3-disubstituted oxetanes are robust at room temperature, elevated temperatures (>60°C) in the presence of Lewis or Brønsted acids will rapidly accelerate intramolecular ring-opening[1]. If heating is required, ensure the reaction environment is strictly basic or neutral.

PART 4: Self-Validating Experimental Protocol

To guarantee the integrity of (3-Methyloxetan-3-yl)methanamine hydrochloride, follow this self-validating protocol for preparing and storing stock solutions.

Protocol: Preparation and Integrity Validation of 10 mM Stock Solutions

Objective: Create a stable stock solution while preventing acid-catalyzed intramolecular degradation.

  • Equilibration: Allow the desiccated vial of (3-Methyloxetan-3-yl)methanamine HCl to reach room temperature before opening to prevent condensation (water introduction).

  • Solvent Selection: Use LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO). Do not use unbuffered water or methanol, as protic solvents facilitate proton transfer mechanisms that lead to degradation.

  • Dissolution: Weigh the required mass and dissolve in anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until visually clear. Do not sonicate with heat.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C or -80°C.

  • Validation (Self-Correction Step): Before utilizing a stored aliquot in a critical assay, run a rapid LC-MS check.

    • Pass Criteria: Single major peak matching the exact mass of the intact parent ion.

    • Fail Criteria: Appearance of a peak at [M+H]+ + 18 Da, indicating ring-opened degradation. Discard the aliquot.

Workflow S1 Weigh HCl Salt (Desiccated) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot & Freeze (-20°C) S2->S3 S4 Thaw on Ice (Single Use) S3->S4 S5 LC-MS Validation S4->S5

Self-validating workflow for the preparation, storage, and integrity verification of stock solutions.

PART 5: References

  • Oxetanes in Drug Discovery Campaigns Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Technical Support Center: Polar Oxetane Amine Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Polar Oxetane Amine Intermediates . It is designed to address the unique challenges of purifying these molecules, which combine the high polarity of amines with the latent ring-strain energy of the oxetane core.

Status: Operational | Topic: Purification & Stability Protocols | Ticket: #OX-AM-2026[1]

The Core Challenge: The "Fragility-Polarity" Paradox

User Warning: The most common failure mode with oxetane amines is acid-catalyzed ring opening during purification.

Oxetane rings possess significant ring strain (~106 kJ/mol).[1][2][3] While they are excellent bioisosteres for gem-dimethyl or carbonyl groups due to their metabolic stability, they are kinetically unstable in acidic environments.[1]

  • The Trap: Standard amine purification often relies on acidic modifiers (TFA, Formic Acid) to improve peak shape on Reverse Phase (RP) or to break silanol interactions on Normal Phase (NP). Do not use these.

  • The Result: Protonation of the ether oxygen leads to rapid ring opening, often yielding a complex mixture of acyclic alcohols or rearranged products that are indistinguishable by UV but visible by NMR.

Mechanism of Failure (Visualization)

The following diagram illustrates why your compound "disappears" when exposed to acidic mobile phases.

OxetaneDecomposition Oxetane Intact Oxetane Amine (Desired Product) Protonation Protonation of Ether Oxygen Oxetane->Protonation + H+ (e.g., TFA, Silica Silanols) RingOpen Ring Opening (Carbocation Intermediate) Protonation->RingOpen Strain Release Decomp Acyclic Alcohol / Diol (Decomposed Waste) RingOpen->Decomp + H2O / Nucleophile

Figure 1: Acid-catalyzed decomposition pathway of oxetane amines.[1]

Protocol A: Normal Phase Chromatography (The "Basified" Approach)

Best For: Compounds with LogP > 0, soluble in DCM/MeOH.[1]

Standard silica gel is acidic (pH ~5-6).[1] Unmodified silica will protonate the amine (causing tailing) and potentially ring-open the oxetane. You must passivate the silica surface.

The "Ammonia-Doped" Mobile Phase System

Do not rely solely on Triethylamine (TEA), which can be difficult to remove.[1] We recommend an Ammonium Hydroxide (


) modified system.[1]

Materials:

  • Dichloromethane (DCM)

  • Methanol (MeOH)[4]

  • Ammonium Hydroxide (28-30% aqueous solution)[1]

Step-by-Step Protocol:

  • Prepare Component B (Polar Phase):

    • Mix MeOH and

      
       in a 9:1 ratio. (e.g., 900 mL MeOH + 100 mL conc. 
      
      
      
      ).
    • Note: This creates a "stock" basic methanol solution.[1]

  • Equilibration:

    • Flush your silica cartridge with 100% DCM containing 1% TEA (optional but recommended for pre-passivation) for 2 Column Volumes (CV).[1]

  • Elution Gradient:

    • Solvent A: 100% DCM.

    • Solvent B: The MeOH/

      
       (9:1) mix prepared above.
      
    • Gradient: 0% B to 10-20% B.

    • Technical Note: The effective ammonia concentration in the column is low, but sufficient to suppress silanol activity and keep the oxetane stable.

Comparison of Modifiers:

ModifierProsConsVerdict
Triethylamine (TEA) Good peak shapeHigh boiling point; difficult to remove; can form salts.[1]Acceptable (if volatile removal isn't critical).[1]
Ammonia (

)
Volatile; excellent peak shape; suppresses ionization.[1]Can be messy to prep; volatile (concentration changes over time).[1]Recommended (Best balance).
Acetic Acid / TFA None for this application.[1]Destroys the oxetane ring. FORBIDDEN.

Protocol B: Reverse Phase HPLC (The High pH Strategy)

Best For: Highly polar compounds (LogP < 0), water-soluble amines.[1]

If your compound is too polar for silica, you must use Reverse Phase (C18).[1] However, standard generic gradients (Water/Acetonitrile + 0.1% Formic Acid) are dangerous.[1]

The Ammonium Bicarbonate Buffer System

This system maintains a basic pH (~8-10), ensuring the amine remains neutral (free base) and the oxetane ring remains stable.

Protocol:

  • Buffer Preparation (10 mM):

    • Dissolve 0.79 g of Ammonium Bicarbonate (

      
      ) in 1 L of HPLC-grade water.[1]
      
    • Adjust pH to 10.0 using Ammonium Hydroxide (

      
      ).[1]
      
  • Mobile Phases:

    • Phase A: 10 mM Ammonium Bicarbonate (pH 10).

    • Phase B: 100% Acetonitrile.[1]

  • Column Selection:

    • Use a "Hybrid" particle column (e.g., Waters XBridge, Phenomenex Gemini) designed for high pH stability.[1] Standard silica-based C18 columns will dissolve at pH 10.[1]

Protocol C: Isolation & Workup (The "Invisible Loss" Fix)

Issue: Oxetane amines are often water-soluble. Standard extraction (EtOAc/Water) often leaves the product in the aqueous layer, leading to "0% yield" despite a successful reaction.

The "3:1" Extraction Trick

If your product is stuck in the aqueous phase:

  • Saturate Aqueous Phase: Add solid NaCl to the aqueous layer until saturated.[1]

  • Prepare Solvent: Mix Chloroform (

    
    )  and Isopropanol (IPA)  in a 3:1 ratio .
    
  • Extract: Perform 3-5 extractions with this mixture.

    • Why it works: The alcohol disrupts the hydration shell of the amine, while the chloroform provides organic solubility. This mixture is significantly more polar than DCM or EtOAc.[1]

  • Drying: Dry over Sodium Sulfate (

    
    )—never use Magnesium Sulfate (
    
    
    
    ) for sensitive oxetanes if they are potentially acid-labile, as MgSO4 can be slightly Lewis acidic.[1]

Decision Matrix & Troubleshooting

Workflow Decision Tree

PurificationLogic Start Crude Oxetane Amine CheckLogP Is LogP > 0? (Soluble in DCM?) Start->CheckLogP NP_Path Yes: Normal Phase CheckLogP->NP_Path Yes RP_Path No: Reverse Phase CheckLogP->RP_Path No SilicaCheck Use Amine-Functionalized Silica? NP_Path->SilicaCheck StandardSilica Standard Silica + 1% NH4OH in MeOH SilicaCheck->StandardSilica Standard Cartridge AmineSilica Amine-Silica (No modifier needed) SilicaCheck->AmineSilica Premium Cartridge PH_Check Check pH Stability RP_Path->PH_Check Method_HighPH High pH HPLC (NH4HCO3, pH 10) PH_Check->Method_HighPH Mandatory

Figure 2: Decision matrix for selecting the appropriate purification modality.

FAQ: Troubleshooting Common Issues

Q: I see two peaks in LCMS with the same mass. What happened? A: You likely have rotamers (common in amides) or, more likely, you have partially ring-opened your product on the column if you used an acidic modifier.[1] Check the NMR. If the characteristic oxetane protons (multiplets around 4.5–5.0 ppm) are missing, you destroyed the ring.

Q: My compound streaks on the TLC plate even with TEA. A: The silica might be too active. Try dipping your TLC plate in a 5% TEA/DCM solution and drying it before spotting your compound.[1] This pre-neutralizes the plate.

Q: Can I use Alumina instead of Silica? A: Yes. Basic Alumina is an excellent alternative that avoids the acidity of silica entirely. However, it has lower resolution (theoretical plates) than silica.[1] Use it for filtration or simple separations, but stick to the "Ammonia-Doped Silica" method for difficult separations.[1]

Q: Is the oxetane stable to the "3:1" extraction method? A: Yes. Chloroform and Isopropanol are non-acidic.[1] Avoid using Ethyl Acetate if your compound is a primary amine, as transamidation can occur over long periods, though this is rare.[1]

References

  • Wuitschik, G., et al. (2010).[1][5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][5] Link

  • Wuitschik, G., Carreira, E. M., et al. (2008).[1][6] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[1][6] Link

  • Bull, J. A., et al. (2016).[1][3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][5][7][8][9][10] Chemical Reviews, 116(24), 15032–15088.[1] Link

  • Biotage Application Note. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Link

  • University of Rochester. (2026).[1][11] "Workup for Polar and Water-Soluble Solvents." Not Voodoo X Guide. Link

Sources

troubleshooting low reactivity of (3-Methyloxetan-3-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity & Stability Issues

Ticket ID: OX-33-MET-SUP Status: Open Responder: Senior Application Scientist, Chemical Development

Executive Summary: The "Stable but Fragile" Paradox

(3-Methyloxetan-3-yl)methanamine HCl (CAS: 1314788-89-0) is a high-value building block used in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups. It offers improved metabolic stability and aqueous solubility compared to traditional alkyl chains.

The Core Problem: Users frequently report "low reactivity" or "decomposition." The Reality: The molecule is not inherently unreactive. The issues almost always stem from two competing factors:

  • The Salt Trap: The HCl salt form (

    
    ) renders the amine non-nucleophilic.
    
  • The Acid Trap: While 3,3-disubstituted oxetanes are more stable than their monosubstituted counterparts, they remain susceptible to acid-catalyzed ring opening , leading to polymerization or hydrolysis products.

Diagnostic Workflow

Before altering your synthesis, trace your issue through this logic gate to identify the root cause.

Troubleshooting Start Issue: Low Reactivity / Low Yield CheckSalt 1. Are you using the HCl salt? Start->CheckSalt BaseUsed Did you add >2.5 equiv. of base (DIPEA/TEA)? CheckSalt->BaseUsed Yes AcidicCond 2. Did you use Acidic Workup or Lewis Acid catalyst? BaseUsed->AcidicCond Yes Result1 Cause: Amine is protonated. Non-nucleophilic. BaseUsed->Result1 No Volatile 3. Did you evaporate free base under high vac? AcidicCond->Volatile No Result2 Cause: Ring Opening/Polymerization. Check LCMS for M+18 (diol). AcidicCond->Result2 Yes Result3 Cause: Product Evaporation. Free base is volatile. Volatile->Result3 Yes Solution Proceed to Protocol A (In-situ Neutralization) Volatile->Solution No

Figure 1: Diagnostic logic for identifying failure modes in oxetane-amine coupling.

Critical Troubleshooting Guides (FAQs)

Issue 1: The "Salt Trap" (Amide Coupling Failure)

Symptom: "I mixed the amine HCl, carboxylic acid, and EDC/HATU, but I only recovered the starting acid." Technical Explanation: The amine has a pKa of ~9.65. As an HCl salt, the nitrogen is fully protonated (


) and has zero nucleophilicity . It cannot attack the activated ester.
Solution:  You must release the free base in situ.
  • Standard Protocol: Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture.

    • 1.0 eq to neutralize the HCl on the amine.

    • 1.0 eq to neutralize the carboxylic acid (if using HATU/Uronium reagents).

    • 1.0 eq to maintain basic pH throughout the reaction.

  • Warning: Do not attempt to "free base" the salt in a separate extraction step prior to reaction (see Issue 3).

Issue 2: The "Acid Trap" (Ring Opening)

Symptom: "My reaction turned into a complex mixture/tar," or "LCMS shows a peak at M+18." Technical Explanation: Oxetanes possess significant ring strain (~106 kJ/mol).[1][2] While the 3,3-disubstitution provides some steric protection (the "gem-dimethyl effect"), the ring oxygen is a Lewis base. In the presence of strong acids or Lewis acids, the oxygen protonates, making the adjacent carbons highly electrophilic. This triggers nucleophilic attack (by water or the amine itself), opening the ring. Visual Mechanism:

RingOpening Step1 Oxetane (Strained) Step2 Protonation (Acid/H+) Step1->Step2 + H+ Step3 Ring Opening (Cation/Electrophile) Step2->Step3 Strain Release Step4 Diol/Polymer Byproducts Step3->Step4 + H2O or R-NH2

Figure 2: Acid-catalyzed degradation pathway of the oxetane ring.

Prevention:

  • Avoid: Acid chlorides (generates HCl) unless excess base is present.

  • Avoid: Strong acid workups (1M HCl washes). Use saturated

    
     or dilute citric acid (cold) instead.
    
  • Avoid: Lewis acid catalysts (e.g.,

    
    , 
    
    
    
    ) often used in other ring-opening reactions.
Issue 3: The "Disappearing Act" (Volatility & Solubility)

Symptom: "The reaction looked good on TLC, but after rotary evaporation, the flask was empty." Technical Explanation:

  • Volatility: The free base (MW ~101) is a small, relatively non-polar amine once deprotonated. It can sublime or co-evaporate with solvents under high vacuum.

  • Water Solubility: The oxetane ring is polar.[1] The free base is highly water-soluble. If you perform a standard aqueous workup and extract with Hexane/EtOAc, the product likely remained in the water layer. Solution:

  • Use DCM/Isopropanol (3:1) for extraction from aqueous layers.

  • Do not dry the free base under high vacuum for extended periods.

  • Ideally, carry the crude mixture directly to the next step if possible.

Validated Protocol: Amide Coupling with HATU

This protocol is optimized to balance the nucleophilicity of the amine with the stability of the oxetane ring.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (3-Methyloxetan-3-yl)methanamine HCl (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (

    
    ). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5–10 minutes at Room Temperature (RT).
    
    • Note: Pre-activation ensures the acid is ready before the amine is introduced.

  • Amine Addition: Add the (3-Methyloxetan-3-yl)methanamine HCl salt (1.1 eq) directly to the flask.

  • Neutralization: Immediately add the remaining DIPEA (2.0 eq).

    • Critical: The pH must be basic (pH > 8) to liberate the free amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[3]

    • Target: Look for Product Mass.[3]

    • Warning: If heating is required, do not exceed 50°C.

  • Workup (Gentle):

    • Dilute with EtOAc.

    • Wash with Saturated

      
        (removes acids/HATU byproducts).
      
    • Wash with Brine .

    • Avoid: Do not wash with 1N HCl. If acidic wash is strictly necessary to remove excess amine, use 5% Citric Acid (ice cold) and separate immediately.

Physicochemical Data Summary

PropertyValueImplication
Molecular Weight 101.15 (Free Base) / 137.61 (HCl)Low MW; risk of volatility in free base form.
pKa (Conjugate Acid) ~9.65 (Predicted)Requires pH > 10 to be fully deprotonated.
LogP -0.4 (approx)Hydrophilic. Hard to extract from water into non-polar solvents.
Ring Strain ~106 kJ/molHigh energy.[1] Susceptible to ring opening if activated.
Stability 3,3-disubstituted > MonosubstitutedThe methyl group protects the ring slightly, but acid sensitivity remains.

References

  • Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2] Journal of Medicinal Chemistry, 53(8), 3227–3246.

    • Key Insight: Defines the stability profile of 3,3-disubstituted oxetanes and their utility as gem-dimethyl isosteres.
  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.

    • Key Insight: Comprehensive review on the synthesis and reactivity of oxetanes, including acid sensitivity.
  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][4][5] Chemical Reviews, 114(16), 8257–8322.

    • Key Insight: Establishes the "Goldilocks" zone for handling oxetane amines to prevent degrad
  • PubChem Compound Summary. (2024). (3-Methyloxetan-3-yl)methanamine.[6][7][8][9][10] CID 15789550.[9][10]

    • Key Insight: Physical properties and safety data.[10][11]

Sources

handling hygroscopic nature of (3-Methyloxetan-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Methyloxetan-3-yl)methanamine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for handling (3-Methyloxetan-3-yl)methanamine hydrochloride, with a specific focus on its hygroscopic nature. Understanding and mitigating the challenges associated with moisture absorption is critical for ensuring the accuracy, reproducibility, and success of your experiments. This document provides not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the handling of (3-Methyloxetan-3-yl)methanamine hydrochloride.

Q1: What does it mean that (3-Methyloxetan-3-yl)methanamine hydrochloride is hygroscopic?

A1: Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment, such as the ambient air in a laboratory.[1][2] For (3-Methyloxetan-3-yl)methanamine hydrochloride, this means the solid material will readily absorb moisture, which can alter its physical and chemical properties if not handled under appropriate conditions.[1]

Q2: What are the potential consequences of improper handling and storage due to its hygroscopic nature?

A2: The consequences of moisture absorption can be significant and detrimental to experimental outcomes:

  • Physical Changes: The most immediate effect is a change in the physical state of the powder. It can lead to clumping, caking, or in severe cases, deliquescence, where the solid dissolves in the absorbed water.[1][2] This makes the material difficult to handle and weigh accurately.

  • Inaccurate Stoichiometry: When the compound absorbs water, its measured weight is no longer representative of the actual mass of the active molecule. This leads to the preparation of solutions with lower-than-intended concentrations, directly impacting reaction stoichiometry and leading to inconsistent or failed reactions.[1]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the amine hydrochloride salt.[1] This chemical degradation alters the purity of the reagent, introducing impurities that can interfere with your experiment or lead to downstream complications. Amine curing agents, for example, show altered reactivity and mechanical properties in the presence of absorbed moisture.[3]

Q3: What are the definitive storage recommendations for maintaining the integrity of this compound?

A3: To prevent moisture absorption, stringent storage protocols are essential.

  • Primary Container: Always keep the compound in a tightly sealed container.[4][5]

  • Storage Environment: Store the container in a cool, dry, and well-ventilated place.[4][5] The use of a desiccator containing an active drying agent (e.g., silica gel, Drierite) is strongly recommended.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the material under an inert atmosphere, such as argon or nitrogen.

  • Aliquoting: To prevent repeated exposure of the bulk material to atmospheric moisture, it is best practice to aliquot the compound into smaller, single-use vials under a dry atmosphere.[1] This ensures the integrity of the main stock.

Q4: What is the most reliable method for weighing (3-Methyloxetan-3-yl)methanamine hydrochloride?

A4: The primary goal during weighing is to minimize the compound's exposure to the atmosphere.[1][2]

  • Controlled Atmosphere (Ideal Method): The most accurate method is to handle and weigh the compound inside a glovebox or a glove bag with a controlled, low-humidity, inert atmosphere.[6][7]

  • Weighing by Difference (Practical Method): If a glovebox is unavailable, pre-weigh a vial with a secure cap. In a low-humidity environment (if possible), quickly add the approximate amount of the compound to the vial and seal it immediately. Record the new total weight. The difference between the final and initial weights gives the accurate mass of the compound.

  • Direct Addition: For less sensitive applications, you can weigh the compound on a weighing boat and transfer it to your reaction vessel as quickly as possible. Be aware that this method introduces a higher risk of moisture absorption and potential inaccuracy.[7]

Q5: My bottle of (3-Methyloxetan-3-yl)methanamine hydrochloride shows signs of clumping. Is it still usable?

A5: This depends on the severity of the moisture absorption and the sensitivity of your application.

  • Minor Clumping: If the powder is still mostly free-flowing with only minor clumps, it has likely absorbed a small amount of water. You may be able to gently break up the clumps with a clean, dry spatula inside a low-humidity environment like a glovebox.[1] However, it should be considered for non-critical applications only, where a slight variation in concentration is acceptable.[1]

  • Severe Caking or Wet Appearance: If the compound is severely caked, pasty, or appears wet, it has absorbed a significant amount of water and its purity is compromised.[1][2] It is strongly advised not to use this material for any experiment requiring accuracy, as the true mass of the active compound is unknown.[1] Attempting to dry the compound by heating is not recommended as it can cause decomposition.[2]

Troubleshooting Guide

Observed Problem Probable Cause Related to Hygroscopicity Recommended Solution & Preventive Action
Inconsistent Reaction Yields or Kinetics Inaccurate reagent concentration due to weighing errors from moisture absorption.1. Discard any suspect stock solutions. 2. Use a fresh, unopened container of the hydrochloride salt. 3. Implement rigorous weighing procedures, preferably within a glovebox or by using the "weighing by difference" method.[6][7] 4. Prepare solutions using anhydrous solvents and oven-dried glassware.[8]
Compound is Clumped, Caked, or "Gummy" Significant and prolonged exposure to atmospheric moisture.1. Do not use the compromised material for quantitative applications.[1] 2. Procure a new batch of the reagent. 3. Prevention: Upon receiving a new bottle, implement an aliquoting strategy. Divide the bulk material into smaller, single-use vials under an inert atmosphere to protect the main stock from repeated exposure.[1]
Difficulty Achieving Complete Dissolution in Anhydrous Solvent The presence of absorbed water can alter the compound's solubility profile or indicate degradation.1. Ensure your solvent is truly anhydrous. Use a freshly opened bottle or a properly dried solvent. 2. If dissolution issues persist with a new bottle of the compound, consider that the material may be compromised. 3. Confirm the recommended storage conditions have been met.[4][5]

Experimental Protocols & Advanced Techniques

Protocol 1: Best Practices for Preparing a Stock Solution

This protocol minimizes moisture contamination during solution preparation.

  • Glassware Preparation: Thoroughly dry all glassware (e.g., volumetric flask, beakers, magnetic stir bars) in an oven at >120°C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of dry nitrogen.[8]

  • Solvent Preparation: Use only anhydrous grade solvent. For highly sensitive reactions, it is advisable to use solvent from a freshly opened bottle or from a solvent purification system.

  • Weighing the Compound: Following the "Weighing by Difference" method (FAQ #4), accurately determine the mass of the hydrochloride salt in a sealed vial.

  • Dissolution: In a fume hood or controlled environment, quickly uncap the vial and transfer the solid into your prepared volumetric flask, which should contain a small amount of the anhydrous solvent.[1]

  • Mixing and Dilution: Immediately cap the volumetric flask and agitate until the solid is fully dissolved. Once dissolved, carefully add the anhydrous solvent to the calibration mark. Stopper the flask and mix thoroughly by inversion.

  • Storage: Store the resulting stock solution in a tightly sealed container, protected from light. For stability, store at the recommended temperature (typically refrigerated), and consider using a septum-sealed bottle for withdrawal via syringe to prevent introducing moist air.

Workflow for Preparing an Anhydrous Stock Solution

G cluster_prep Preparation Phase cluster_handling Handling Phase (Low Humidity) cluster_solution Solution Phase A Dry Glassware (Oven & Desiccator) C Weigh Compound (Inside Glovebox or by Difference) A->C B Select Anhydrous Solvent D Quickly Transfer Solid to Flask with Solvent B->D C->D E Cap and Dissolve Completely D->E F Dilute to Final Volume E->F G Store in Sealed Container Under Inert Gas F->G

Caption: Workflow for preparing an anhydrous stock solution.

Protocol 2: Quantification of Water Content by Karl Fischer Titration

For applications demanding the highest level of accuracy, quantifying the water content of your material is essential. Karl Fischer (KF) titration is the gold-standard method for this purpose.[9][10]

Principle: KF titration is a redox reaction where iodine quantitatively reacts with water in the presence of sulfur dioxide and a base.[10] The amount of water is determined from the amount of iodine consumed.

Method Selection:

  • Volumetric KF: Best for samples with a water content above 0.1% (1000 ppm).[9]

  • Coulometric KF: Ideal for trace moisture analysis, typically for water content between 10 and 1000 ppm.[9]

General Procedure (Coulometric Method):

  • System Preparation: Set up the Karl Fischer coulometer with fresh, appropriate anode and cathode solutions. For amine samples, which are basic, it is often necessary to add a neutralizing agent like benzoic acid to the anolyte to prevent pH shifts that can cause side reactions and inaccurate results.[11]

  • Pre-Titration: Start the instrument to titrate any residual moisture in the solvent until a stable, dry baseline (drift) is achieved.

  • Sample Preparation: In a controlled environment (glovebox), accurately weigh the (3-Methyloxetan-3-yl)methanamine hydrochloride sample into a gas-tight syringe or a sample boat.

  • Sample Injection: Quickly and carefully inject the weighed sample into the titration cell.

  • Titration: The instrument will automatically begin the titration. Iodine is generated electrolytically and reacts with the water from the sample.

  • Endpoint and Calculation: The titration stops when all the water has been consumed. The instrument calculates the total water content based on the total charge passed (coulombs) to generate the iodine. The result is typically reported as a percentage or in parts per million (ppm).

Decision-Making Flowchart for Material Handling

G Start Inspect (3-Methyloxetan-3-yl) methanamine hydrochloride Container Condition Is the powder free-flowing? Start->Condition Result_Yes Proceed with Caution: - Weigh quickly - Use controlled atmosphere if possible Condition->Result_Yes Yes Result_No Powder is clumped or caked Condition->Result_No No Quantify For critical experiments, quantify water content via Karl Fischer Titration Result_Yes->Quantify Check_Severity Is clumping minor or severe? Result_No->Check_Severity Minor_Clump Use for non-critical applications only Check_Severity->Minor_Clump Minor Severe_Clump Do NOT use for quantitative work. Procure new material. Check_Severity->Severe_Clump Severe

Caption: Decision-making flowchart for material handling.

References

  • Safety Data Sheet, (4-Methyloxan-4-yl)methanamine hydrochloride. KISHIDA CHEMICAL CO., LTD.

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem.

  • Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. MilliporeSigma.

  • SAFETY DATA SHEET - (3-Methyl-3-oxetanyl)methanol. Fisher Scientific.

  • 3-Methyl-3-oxetanaMine hydrochloride - Safety Data Sheet. ChemicalBook.

  • Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc.

  • Safety Data Sheet - (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride. Angene Chemical.

  • SAFETY DATA SHEET - (1H-Indazol-5-yl)methanamine hydrochloride. BLD Pharmatech.

  • Water contents Amines. Hiranuma.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.

  • Determination of Water Content in Amino acids Using Karl Fischer Titration. MilliporeSigma.

  • Karl Fischer water content titration. Scharlab.

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry.

  • How do you handle hygroscopic salts?. HepatoChem.

  • SAFETY DATA SHEET - Methylamine hydrochloride. Fisher Scientific.

  • How do you guys prepare solutions of hygroscopic chemicals?. Reddit.

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.

  • How To: Store Reagents. Chemistry - University of Rochester.

  • Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems.

  • (3-Methyloxetan-3-yl)methanamine. Sigma-Aldrich.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.

  • (3-Methyloxetan-3-yl)methanamine. PubChem - NIH.

  • (3-methyloxetan-3-yl)methanamine hydrochloride. MolCore.

  • Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. ResearchGate.

  • How to Handle Hygroscopic Reference Standards?. Chromatography Forum.

  • Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. MDPI.

  • Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. PMC.

  • The effect of hydroxyl groups and humidity on the adsorption capacity of amine-functionalized macroporous resins for direct air capture. ResearchGate.

Sources

optimizing reaction temperature for 3-methyloxetane amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for optimizing reaction temperature in 3-methyloxetane amine synthesis.

Topic: Optimizing Reaction Temperature for Yield & Ring Stability Doc ID: TS-OX-2026-03 | Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Thermal Paradox

Synthesizing 3-amino-3-methyloxetane (and its derivatives) presents a classic kinetic vs. thermodynamic conflict. The oxetane ring possesses significant ring strain (~25.5 kcal/mol), making it susceptible to ring-opening polymerization (ROP) or hydrolysis at elevated temperatures, particularly in acidic media. However, the steric hindrance at the quaternary C3 position often necessitates thermal energy to drive nucleophilic attack or imine formation.

This guide provides optimized thermal protocols for the two primary synthetic pathways:

  • Reductive Amination (from 3-oxetanone).[1]

  • Nucleophilic Substitution (from 3-halomethyl-3-methyloxetane).

Pathway A: Reductive Amination (Preferred Route)

Target: 3-amino-3-methyloxetane derivatives. Precursor: 3-Oxetanone.[1][2][3]

The Mechanism & Thermal Sensitivity

The reaction proceeds via a carbinolamine intermediate to an imine (or iminium), followed by hydride reduction.

  • Critical Risk: 3-Oxetanone is prone to acid-catalyzed aldol-type polymerization or Tishchenko-type decomposition if heated excessively in the presence of amine salts.

Optimized Protocol
  • Step 1: Imine Formation

    • Temperature:

      
      .
      
    • Catalyst:

      
       or mild Lewis acids. Avoid strong Brønsted acids.
      
    • Time: 4–12 hours.[4]

  • Step 2: Reduction

    • Temperature:

      
       (addition) 
      
      
      
      (stirring).
    • Reagent:

      
       or 
      
      
      
      .
Temperature Optimization Table (Pathway A)
VariableConditionOutcomeRecommendation
< 0°C CryogenicKinetic trapping of hemiaminal; incomplete imine formation.Not Recommended unless using highly reactive amines.
20–25°C AmbientOptimal balance of rate vs. ring stability.Standard Protocol.
> 40°C ElevatedIncreased risk of ring-opening (ROP) and byproduct formation.Avoid unless amine is sterically hindered (e.g., t-butylamine).

Pathway B: Nucleophilic Substitution ( )

Target: 3-(aminomethyl)-3-methyloxetane (and N-alkylated derivatives). Precursor: 3-bromomethyl-3-methyloxetane (or tosylate).

The Mechanism & Thermal Sensitivity

This reaction involves an


 attack on a neopentyl-like primary carbon.
  • The Challenge: The gem-dimethyl effect (3-methyl group) creates steric drag, significantly slowing the reaction rate at room temperature.

  • The Fix: Heat is required, but must be capped to prevent thermal degradation of the oxetane.

Optimized Protocol
  • Solvent: Acetonitrile (polar aprotic) or Ethanol (protic, if solvolysis is not an issue).

  • Base:

    
     or DIPEA (to scavenge acid).
    
  • Temperature:

    
     (Sealed Tube).
    
Temperature Optimization Table (Pathway B)
VariableConditionOutcomeRecommendation
25°C AmbientReaction stalls; <10% conversion after 24h due to neopentyl sterics.Insufficient.
60–80°C Moderate HeatEfficient conversion (12–24h); Ring remains intact.Optimal Range.
> 100°C High HeatSignificant polymerization; formation of allylic alcohol byproducts.Critical Failure Point.

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for temperature control based on the starting material and reaction type.

OxetaneOptimization Start Select Precursor Oxetanone 3-Oxetanone (Ketone) Start->Oxetanone HaloOxetane 3-Bromomethyl-3-methyloxetane (Alkyl Halide) Start->HaloOxetane ImineForm Imine Formation (Acid Sensitive) Oxetanone->ImineForm Amine + Mild Acid SN2 SN2 Substitution (Sterically Hindered) HaloOxetane->SN2 Amine + Base ImineForm->ImineForm Keep < 40°C Risk: Acid-Cat. ROP Reduction Hydride Reduction ImineForm->Reduction NaBH(OAc)3 ProductA 3-Amino-3-methyloxetane Reduction->ProductA SN2->SN2 Req: 60-80°C Risk: Polymerization >100°C ProductB 3-(Aminomethyl)-3-methyloxetane SN2->ProductB

Caption: Decision tree for thermal optimization. Pathway A requires low T to prevent acid-catalyzed opening; Pathway B requires moderate T to overcome steric hindrance.

Troubleshooting Guide & FAQs

Q1: I am seeing a gummy, insoluble residue in my reaction flask. What happened?

Diagnosis: You have likely triggered Cationic Ring-Opening Polymerization (CROP) .

  • Cause: This usually happens if the reaction temperature exceeded 50°C in the presence of Lewis acids (like

    
     or unneutralized amine salts) or strong Brønsted acids.
    
  • Solution:

    • Lower the temperature to < 25°C during the imine formation step.

    • Switch to a milder dehydrating agent like

      
       or molecular sieves instead of strong Lewis acids.
      
    • Ensure your amine is free base, not a hydrochloride salt, or add exactly 1 equivalent of TEA/DIPEA.

Q2: My nucleophilic substitution on 3-bromomethyl-3-methyloxetane is stuck at 20% conversion after 48 hours.

Diagnosis: Insufficient thermal activation (


 barrier not met).
  • Cause: The 3-methyl group creates a "neopentyl" steric environment. An

    
     reaction here is kinetically slow at room temperature.
    
  • Solution:

    • Increase temperature to 70–80°C .

    • Use a sealed tube (pressure vial) to prevent solvent loss.

    • Add NaI (0.1 eq) as a catalyst (Finkelstein condition) to generate the more reactive iodide in situ.

Q3: Can I use microwave irradiation to speed this up?

Analysis: Yes, but with extreme caution.

  • Risk: Microwaves can create "hot spots." For oxetanes, a local spike >120°C can instantaneously degrade the ring.

  • Protocol: If using MW, set a strict temperature ceiling (IR sensor) at 80°C and use active cooling (compressed air) to prevent overshoot.

Q4: How do I remove excess amine without acidic workup?

Context: Oxetanes are acid-sensitive; standard 1M HCl washes can destroy your product.

  • Solution:

    • Use Solid Phase Extraction (SPE) with a carboxylic acid resin to catch excess amine, or use a volatile amine (like allylamine) that can be removed via rotovap.

    • Perform workup with saturated

      
        (mildly acidic, pH ~5-6) rather than HCl, and keep the contact time short.
      

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.

    • Relevance: Foundational text on oxetane stability and synthesis conditions.[3][5]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

    • Relevance: Details the reductive amination protocols and stability of 3-aminooxetanes.
  • Jenkins, K., et al. (2004).

    • Relevance: Discusses nucleophilic substitution limits and temper
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

    • Relevance: Comprehensive review covering ring-opening polymerization risks and thermal stability d

Sources

removing unreacted (3-Methyloxetan-3-yl)methanamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of compounds synthesized using (3-Methyloxetan-3-yl)methanamine. This building block is highly valued in modern drug discovery for its ability to fine-tune physicochemical properties, acting as a bioisostere that increases three-dimensionality and aqueous solubility[1].

However, its unique structural features—a highly polar primary amine coupled with a strained four-membered cyclic ether—create distinct purification bottlenecks when it remains unreacted in a crude mixture. This guide provides the causal logic and self-validating protocols necessary to selectively remove this amine without degrading your target product.

Part 1: Physicochemical Profiling & Causality

To design a robust purification strategy, we must first understand the fundamental properties of the molecule. The table below synthesizes its quantitative data and the mechanistic implications for your workflow.

PropertyValueMechanistic Implication for Purification
Molecular Weight 101.15 g/mol [2]Small molecular footprint; highly mobile and diffuses rapidly in solution.
cLogP -0.4 to -1.0[2]Highly polar and hydrophilic. Favors the aqueous phase, making standard organic extraction difficult.
Ring Strain ~107 kJ/mol[3]Moderate strain. Stable in base, but susceptible to ring-opening under harsh acidic conditions.
Substitution Pattern 3,3-disubstituted[3]Steric hindrance at the 3-position blocks nucleophilic attack on the C-O σ* antibonding orbital, granting unexpected acid stability[1].
Part 2: Troubleshooting Guides & FAQs

Q1: Why is a standard aqueous workup (e.g., washing with water or brine) failing to remove the unreacted amine? Causality: The failure stems from the molecule's inherently low cLogP (-0.4 to -1.0)[2]. Even in its unprotonated (free base) form, (3-Methyloxetan-3-yl)methanamine is highly water-soluble. However, if your reaction mixture contains polar organic solvents (like DMF, DMSO, or THF) or if your synthesized product acts as a co-solvent, the amine will partition poorly and remain stubbornly in the organic phase. Standard brine washes are insufficient because the high ionic strength of brine can actually "salt out" the polar amine, driving it back into the organic layer.

Q2: Can I use acidic washes to extract it, or will that degrade the oxetane ring? Causality: The categorical instability of oxetanes in acid is a common misconception[1]. Because (3-Methyloxetan-3-yl)methanamine is a 3,3-disubstituted oxetane, the path of external nucleophiles to the C–O antibonding orbital is sterically blocked[1]. This motif can exhibit remarkable stability, even at a pH of 1[3]. Therefore, washing with a mild acid (e.g., 10% aqueous citric acid, pH ~2.5) will rapidly protonate the primary amine, drastically lowering its partition coefficient and driving it into the aqueous layer, without opening the oxetane ring. Avoid concentrated strong acids (e.g., 12 M HCl or H2SO4), which will cause rapid degradation[3].

Q3: My product is acid-sensitive. What is the most efficient, non-aqueous method to remove this amine? Causality: The optimal approach is "resin-capture" using a polymer-supported scavenger, specifically Polymer-Supported Isocyanate (PS-NCO)[4]. The highly nucleophilic primary amine of the unreacted starting material attacks the electrophilic isocyanate on the macroscopic resin bead, forming a covalently bound dialkyl urea adduct[5]. Because your desired product (assuming it lacks a primary/secondary amine) will not react, the unreacted amine is physically tethered to the solid support and can be removed via simple filtration[6].

Part 3: Self-Validating Experimental Protocols
Protocol A: pH-Controlled Aqueous Extraction (Mild Acid Wash)

Use this when your product is highly lipophilic and stable to mild acids.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible solvent with good phase-separation properties (e.g., 2-Methyltetrahydrofuran or Dichloromethane).

  • Extraction: Add an equal volume of 10% (w/v) aqueous citric acid. Vigorously stir for 5 minutes to ensure complete mass transfer and protonation of the primary amine.

  • Phase Separation: Allow the layers to separate. The protonated (3-Methyloxetan-3-yl)methanamine will partition into the lower aqueous layer (if using DCM) or upper aqueous layer (if using 2-MeTHF).

  • Self-Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. Heat the plate. The absence of a deep purple/blue spot confirms the complete removal of the primary amine.

Protocol B: Electrophilic Scavenging via PS-Isocyanate (Resin-Capture)

Use this for acid-sensitive products or highly polar products that cannot be extracted.

  • Preparation: Dissolve the crude mixture in an aprotic solvent (e.g., DCM, THF, or Acetonitrile). Do not use alcohols, as they can slowly react with the isocyanate resin.

  • Resin Addition: Add PS-Isocyanate resin (typical loading ~1.0 - 1.5 mmol/g) at 2.5 to 3.0 equivalents relative to the estimated unreacted amine[4].

  • Agitation: Gently shake or mechanically stir the suspension at room temperature for 1 to 2 hours. Avoid magnetic stir bars, which can crush the polymer beads and clog filters.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 2 column volumes of the reaction solvent to elute any trapped product.

  • Self-Validation Step: Analyze the filtrate via LC-MS. The extracted ion chromatogram (EIC) for m/z 102[M+H]⁺ should show a complete absence of the amine peak, validating the scavenging efficiency.

Part 4: Workflow Visualization

ScavengerWorkflow N1 Crude Reaction Mixture (Product + Unreacted Amine) N2 Add PS-Isocyanate Resin (2-3 equivalents) N1->N2 N3 Agitate at Room Temp (1-2 hours) N2->N3 N4 Filtration N3->N4 N5 Resin-Urea Adduct (Discard Solid) N4->N5 Retentate N6 Purified Product (Concentrate Filtrate) N4->N6 Filtrate

Workflow for the covalent scavenging of unreacted primary amines using PS-Isocyanate resin.

References
  • Wuitschik, G. et al. "Oxetanes in Drug Discovery Campaigns." PMC - NIH. URL: [Link]

  • Kirschning, A. et al. "Flow Chemistry in Organic Synthesis." Thieme Connect. URL: [Link]

  • PubChem. "(3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550." NIH. URL:[Link]

  • Booth, R. J. and Hodges, J. C. "Polymer-Supported Quenching Reagents for Parallel Purification." Journal of the American Chemical Society - ACS Publications. URL: [Link]

  • Wipf Group. "Strategies in organic synthesis." University of Pittsburgh. URL: [Link]

Sources

minimizing side reactions in oxetane amine derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Oxetane Chemistry Technical Support Hub Ticket #: OX-001-DERIV Subject: Minimizing Side Reactions in Oxetane Amine Derivatization Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Executive Summary & Scope

Welcome to the Oxetane Technical Support Hub. You are likely here because you are attempting to incorporate the oxetane ring—a critical "gem-dimethyl" bioisostere—into your scaffold to improve metabolic stability and solubility (Wuitschik et al., 2010).[1]

However, the strain energy of the oxetane ring (~106 kJ/mol) makes it susceptible to catastrophic failure modes during amine derivatization, specifically acid-catalyzed ring opening and Grob-type fragmentation .[1] This guide provides self-validating protocols to navigate these stability cliffs.

Critical Failure Modes (The "Why")

Before optimizing, you must identify the enemy.[1] The two primary decomposition pathways during amine derivatization are:

  • Acid-Catalyzed Ring Opening: Occurs during reductive amination when pH drops too low.[1] The oxygen atom protonates, making the C-O bond a potent electrophile.[1] Nucleophilic attack (by solvent or starting material) relieves ring strain, destroying the oxetane.[1]

  • Grob Fragmentation (1,4-Elimination): Occurs during nucleophilic substitution (

    
    ) on oxetane sulfonates.[1] If the geometry aligns, the ring fragments into an alkene and formaldehyde rather than accepting the amine.[1]
    

Module A: Reductive Amination of Oxetan-3-one

Standard Protocol for Secondary/Tertiary Amine Synthesis[1]

The Challenge: Formation of the imine/iminium ion requires acid catalysis, but the oxetane ring is acid-sensitive.[1] The Fix: Use a "Self-Buffering" Lewis Acid protocol or strictly controlled Brønsted acidity.[1]

Optimized Protocol: The Titanium(IV) Method

We recommend Titanium(IV) isopropoxide (


) over standard acetic acid conditions for sensitive substrates.[1] 

acts as both a mild Lewis acid to drive imine formation and a water scavenger, pushing equilibrium without protonating the oxetane oxygen (Mattson et al., 1990).[1]

Step-by-Step Workflow:

  • Imine Formation: Combine amine (1.0 equiv) and oxetan-3-one (1.1 equiv) in dry THF.

  • Activation: Add neat

    
     (1.5 equiv). Stir at ambient temperature for 6–12 hours. Checkpoint: Solution should turn slightly viscous/yellow.[1]
    
  • Reduction: Dilute with dry MeOH (required to solubilize borohydride). Cool to 0°C.[1]

  • Hydride Addition: Add

    
     (2.0 equiv) portion-wise. Note: Avoid 
    
    
    
    if using Ti-method to prevent acetate interference.[1]
  • Quench: Pour into 1N NaOH (forms

    
     solid). Filter through Celite.[1]
    
Comparative Reagent Guide
ParameterStandard (Acetic Acid + STAB)Recommended (Ti(OiPr)4 + NaBH4)
pH Environment Acidic (Risk of Ring Opening)Neutral / Lewis Acidic
Water Sensitivity High (Hydrolysis of imine)Low (Ti scavenges water)
Side Reaction Mass +18 (Diol formation) Polymerization (if too conc.)
Success Rate 65% (Substrate dependent)>85% (General utility)
Visual Workflow: Reductive Amination Decision Tree

ReductiveAmination Start Start: Oxetan-3-one + Amine CheckAmine Is Amine Sterically Hindered? Start->CheckAmine TiMethod Ti(OiPr)4 Protocol (THF/MeOH) CheckAmine->TiMethod Yes (Needs Lewis Acid) RiskAnalysis Risk Analysis: Acid Sensitivity? CheckAmine->RiskAnalysis No Standard Standard STAB Protocol (AcOH/DCE) Failure FAIL: Ring Opening (Mass +18) Standard->Failure pH < 4 Success SUCCESS: Amino-Oxetane Standard->Success pH 5-6 TiMethod->Success RiskAnalysis->Standard Robust Substrate RiskAnalysis->TiMethod Acid Sensitive

Caption: Decision logic for selecting the correct reductive amination conditions to avoid ring opening.

Module B: Nucleophilic Substitution ( )

Derivatizing 3-Iodo or 3-Tosyloxy Oxetanes[1]

The Challenge: The "Grob Fragmentation" Trap. When a nucleophile attacks a 3-substituted oxetane, the ring can fragment if the leaving group aligns anti-periplanar to the ring C-C bonds.[1]

The Fix:

  • Solvent: Use polar aprotic solvents (DMF, DMSO) to accelerate

    
     over elimination.[1][2]
    
  • Temperature: Keep strictly below 80°C. Thermal energy promotes fragmentation.[1]

  • Base: Avoid bulky strong bases (e.g.,

    
    ).[1] Use non-nucleophilic organic bases (DIPEA) or weak inorganic bases (
    
    
    
    ).[1]

Data: Impact of Conditions on Fragmentation

ConditionsProduct YieldGrob Fragment (Alkene)
Amine,

, EtOH, Reflux
20%75%
Amine,

, DMF, 60°C
82% <5%
Amine, Neat, 100°C0% (Polymer)0%

Module C: Cross-Coupling (Buchwald-Hartwig)

The Challenge: Palladium catalysts are effective, but the base required for the catalytic cycle (often


 or 

) can degrade the oxetane ring at high temperatures.[1]

The Fix:

  • Catalyst: Use precatalysts (e.g., XPhos Pd G3) that activate quickly at lower temperatures.[1]

  • Base: Switch to weak bases like

    
     or bases with poor solubility in the organic phase to limit effective concentration.[1]
    
  • Protocol: Degas solvents thoroughly.[1] Oxygen promotes radical pathways that can cleave the ether linkage.[1]

Troubleshooting Guide (FAQ)

Q1: My LCMS shows a peak with Mass [M+18]. What happened?

  • Diagnosis: You have hydrolyzed the oxetane ring into a 1,3-diol.[1]

  • Cause: The reaction medium was too acidic (pH < 4) or contained too much water during the imine formation step.[1]

  • Fix: Switch to the

    
     protocol (Module A) or add molecular sieves to the standard STAB reaction.
    

Q2: The reaction mixture turned into a black tar/gel.

  • Diagnosis: Cationic polymerization of the oxetane.[1]

  • Cause: High concentration + Lewis Acid + Heat.[1] This initiates a "chain-growth" polymerization of the ether.[1]

  • Fix: Dilute the reaction (0.1 M or lower). Keep temperature < 40°C.

Q3: I see the product mass, but it decomposes on the silica column.

  • Diagnosis: Acid-catalyzed degradation on silica gel.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in hexanes/DCM.[1] This neutralizes the acidic sites on the silica.[1] Alternatively, use basic alumina.[1]
    

Q4: My yield is low for the


 reaction; I see a volatile byproduct. 
  • Diagnosis: Grob fragmentation.[1][2] The volatile byproduct is likely the alkene fragment.[1]

  • Fix: Lower the temperature. Switch solvent to DMF.[1] Ensure the amine nucleophile is not too sterically hindered (which favors elimination).[1]

Visualizing the Failure Modes

FailureModes cluster_Acid Pathway A: Acidic Conditions cluster_Base Pathway B: Elimination/Heat Oxetane Oxetane Core Protonation O-Protonation Oxetane->Protonation H+ Frag Grob Fragmentation Oxetane->Frag Heat/Base NuAttack Nucleophilic Attack (Water/Solvent) Protonation->NuAttack Diol 1,3-Diol (Ring Open) NuAttack->Diol Alkene Alkene + Formaldehyde Frag->Alkene

Caption: Mechanistic pathways leading to common oxetane derivatization failures.[1]

References

  • Wuitschik, G., et al. (2010).[1][3] "Oxetanes as Promising Modules in Drug Discovery."[1][4][5] Angewandte Chemie International Edition, 49(48), 9052–9067.[1] Link[1]

  • Burkhard, J. A., et al. (2010).[1][3] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.[1] Link[1]

  • Bull, J. A., et al. (2016).[1][3][6] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][6][7][8][9] Chemical Reviews, 116(19), 12150–12233.[1] Link[1]

  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]

  • BenchChem Technical Guides. (2025). "Minimizing 1,4-elimination byproducts in oxetane synthesis." Link[1]

Sources

Validation & Comparative

1H NMR Characterization of (3-Methyloxetan-3-yl)methanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry increasingly explores the boundaries of three-dimensional chemical space, the oxetane ring has emerged as a premier structural motif. Recognized as a highly polar, metabolically stable isostere for both carbonyl and gem-dimethyl groups, oxetanes dramatically improve the physicochemical profiles of drug candidates [1]. Among the most versatile building blocks in this class is (3-methyloxetan-3-yl)methanamine hydrochloride .

For researchers and drug development professionals, the accurate structural verification of this building block is a critical first step before downstream functionalization (e.g., reductive aminations or amide couplings). This guide provides an objective, in-depth comparison of the


H NMR performance of this compound against its free base and structural alternatives, grounded in fundamental spectroscopic causality.

Mechanistic Insights: Causality in Spectral Signatures

To truly understand the


H NMR spectrum of (3-methyloxetan-3-yl)methanamine hydrochloride, one must look beyond empirical memorization and analyze the underlying physics of the molecule.
  • The Diastereotopic AB System: The oxetane ring contains four protons across C2 and C4. Although the molecule possesses a plane of symmetry rendering C2 and C4 equivalent, the two protons on the same carbon are not equivalent. One proton is cis to the methyl group, while the other is cis to the aminomethyl group. This desymmetrization makes the geminal protons diastereotopic. Consequently, they couple with each other (

    
     Hz), yielding a distinct AB quartet (often appearing as two separate doublets) rather than a single singlet.
    
  • The Inductive Deshielding Effect: The oxygen atom in the strained four-membered ring exerts a powerful electron-withdrawing inductive effect (-I). This strips electron density from the adjacent C2 and C4 protons, shifting them significantly downfield to the

    
     4.2–4.5 ppm region, a stark contrast to standard aliphatic rings.
    
  • The Protonation State (Salt Effect): Utilizing the hydrochloride salt rather than the free base provides immense practical advantages. The free base is volatile and susceptible to oxidation. Protonation to the ammonium salt (-NH

    
    ) stabilizes the compound as a crystalline solid. Spectroscopically, the localized positive charge further deshields the adjacent methylene group (-CH
    
    
    
    -NH
    
    
    ), shifting it downfield by approximately 0.25 ppm compared to the free base [2].

Structural_Logic Core 3,3-Disubstituted Four-Membered Ring Oxetane Oxetane Core (Oxygen Heteroatom) Core->Oxetane Cyclobutane Cyclobutane Core (All Carbon) Core->Cyclobutane Shift_O Ring Protons: 4.2 - 4.5 ppm (Strong Deshielding) Oxetane->Shift_O Inductive Effect (-I) Shift_C Ring Protons: 1.7 - 1.9 ppm (Aliphatic Shielding) Cyclobutane->Shift_C No Heteroatom

Inductive effects dictating 1H NMR chemical shifts in four-membered rings.

Comparative Data Analysis

To establish a robust reference framework, the quantitative


H NMR data is summarized below. The data compares the target compound against its free base form (Table 1) and its lipophilic carbon-isostere, (1-methylcyclobutyl)methanamine hydrochloride (Table 2).
Table 1: Solvent & State Effects (HCl Salt vs. Free Base)
Proton EnvironmentMultiplicityHCl Salt in DMSO-

(

, ppm)
Free Base in CDCl

(

, ppm)
Mechanistic Note
-NH

/ -NH

Broad singlet~8.20 (3H)~1.30 (2H, overlaps)H-bonding and slow exchange in DMSO stabilizes the -NH

signal.
Oxetane -CH

-O-
Doublet (AB)~4.40 (2H,

Hz)
~4.45 (2H,

Hz)
cis to -CH

NH

; deshielded by oxygen.
Oxetane -CH

-O-
Doublet (AB)~4.25 (2H,

Hz)
~4.35 (2H,

Hz)
cis to -CH

; deshielded by oxygen.
-CH

-N
Singlet~3.10 (2H)~2.85 (2H)Downfield shift in HCl salt due to adjacent positive charge.
-CH

Singlet~1.35 (3H)~1.30 (3H)Unaffected by protonation state; typical aliphatic region.
Table 2: Structural Isosteres (Oxetane vs. Cyclobutane)

Both compounds analyzed as HCl salts in DMSO-


 at 400 MHz.
Proton EnvironmentOxetane Derivative (

, ppm)
Cyclobutane Derivative (

, ppm)

(ppm)
Causality
Ring Protons 4.25 – 4.401.70 – 1.90+2.50 Strong -I effect of the oxetane oxygen atom.
-CH

-NH

3.102.80+0.30 Through-space/through-bond deshielding by oxygen.
-CH

1.351.15+0.20 Minor inductive deshielding reaching the methyl group.

Self-Validating Experimental Protocols

A hallmark of rigorous analytical chemistry is the implementation of self-validating workflows. The following protocol ensures that the NMR acquisition is internally calibrated and free from artifactual misinterpretation.

NMR_Workflow A 1. Sample Prep (5-10 mg HCl salt) B 2. Solvent Addition (0.6 mL DMSO-d6) A->B Weighing C 3. Acquisition (400 MHz, 298 K) B->C Dissolution D 4. Processing (Phase/Baseline) C->D FT & Analysis

Standardized 1H NMR sample preparation and acquisition workflow.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 5.0 to 10.0 mg of (3-methyloxetan-3-yl)methanamine hydrochloride into a clean glass vial. Note: The HCl salt is hygroscopic; minimize exposure to ambient humidity to prevent water peak broadening in the spectrum.

  • Add 0.6 mL of high-purity DMSO-

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Vortex the mixture for 30 seconds until complete dissolution is achieved. The solution must be optically clear.

  • Transfer the solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

Step 2: Instrument Setup & Tuning

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Lock the spectrometer to the deuterium frequency of DMSO-

    
    .
    
  • Perform automated or manual shimming (Z1, Z2, Z3) to optimize magnetic field homogeneity. Self-Validation Check: The full-width at half-maximum (FWHM) of the TMS peak should be

    
     1.0 Hz.
    
  • Tune and match the probe to the

    
    H frequency.
    

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton sequence (e.g., zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds. Rationale: Ensures complete longitudinal relaxation of the methyl protons for accurate integration.

  • Number of Scans (NS): 16 to 32 scans are sufficient for a 10 mg sample to achieve a high signal-to-noise ratio (SNR > 100:1).

  • Temperature: Regulate at 298 K (25 °C).

Step 4: Processing & Validation

  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT).

  • Manually phase the spectrum (zero-order and first-order) to ensure perfectly absorptive peak shapes.

  • Apply a polynomial baseline correction.

  • Calibration: Set the TMS singlet to exactly

    
     0.00 ppm. Self-Validation Check: Verify that the residual pentuplet of DMSO-
    
    
    
    appears exactly at
    
    
    2.50 ppm and the residual water peak appears near
    
    
    3.33 ppm.
  • Integrate the peaks. The ratio of the signals at ~8.20 (NH

    
    ), ~4.40 (CH
    
    
    
    ), ~4.25 (CH
    
    
    ), ~3.10 (CH
    
    
    ), and ~1.35 (CH
    
    
    ) must strictly follow a 3:2:2:2:3 ratio [3].

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications.[Link]

  • Gamo, A. M., et al. "Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140)." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Wuitschik, G., et al. "Chemical Space Exploration of Oxetanes." Molecules, MDPI / NIH.[Link]

Comparative Guide: Metabolic Stability of Oxetane vs. gem-Dimethyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Paradigm in Lead Optimization

In the landscape of modern drug discovery, optimizing aliphatic amines presents a persistent challenge. While amines are critical for target engagement, their high basicity and lipophilicity often render them highly susceptible to rapid cytochrome P450 (CYP)-mediated oxidative metabolism and N-dealkylation. Historically, medicinal chemists have employed the gem-dimethyl group to sterically shield these metabolically labile sites[1].

However, the introduction of a gem-dimethyl group invariably increases the lipophilicity (LogD) of a compound, which can negatively impact aqueous solubility and increase non-specific off-target binding[1]. To circumvent this "lipophilic penalty," pioneering studies by2 established the oxetane ring as a highly effective, liponeutral bioisostere for the gem-dimethyl group[2].

Mechanistic Causality: Why Oxetanes Outperform

The superiority of oxetane substitution over gem-dimethylation in amine-containing drugs is driven by two distinct physicochemical mechanisms:

Steric Shielding Without the Lipophilic Penalty

Oxetanes, which are four-membered cyclic ethers, possess a spatial arrangement and molecular volume (~51 ų) remarkably similar to that of a gem-dimethyl group (~54 ų)[1]. This allows the oxetane ring to provide the identical steric hindrance required to block CYP450 enzymes from accessing the adjacent


-carbon[3]. However, unlike the lipophilic methyl groups, the polar ether oxygen of the oxetane ring actively reduces the overall lipophilicity of the molecule, which in turn reduces non-specific hydrophobic interactions with the CYP450 active site[4].
Inductive pKa Modulation of Proximal Amines

The most profound advantage of placing an oxetane alpha to an amine is its electronic influence. The highly electronegative oxygen atom within the strained four-membered ring exerts a powerful inductive electron-withdrawing effect (-I)[2]. This effect propagates through the short


-bonding framework, pulling electron density away from the amine nitrogen. Consequently, an oxetane can lower the pKa of an adjacent amine by approximately 2.7 units (e.g., dropping basicity from 9.9 to 7.2)[2][5].

Causality: By reducing the pKa closer to physiological pH (7.4), the proportion of the positively charged (protonated) amine is decreased. This directly improves membrane permeability, reduces hERG channel inhibition (which favors highly basic amines), and fundamentally alters the molecule's affinity for CYP-mediated clearance pathways[5].

LogicTree Base Aliphatic Amine Metabolic Liability Gem gem-Dimethyl Substitution Base->Gem Oxetane Oxetane Substitution Base->Oxetane GemMech Increased Lipophilicity Maintained High pKa (~9.9) Gem->GemMech OxMech Decreased Lipophilicity Reduced pKa (~7.2) via Inductive Effect Oxetane->OxMech GemOut CYP450 Oxidation Rapid Clearance GemMech->GemOut OxOut CYP450 Resistance Prolonged Half-Life OxMech->OxOut

Caption: Logical relationship mapping the physicochemical and metabolic outcomes of substitution.

Quantitative Data Comparison

The table below synthesizes experimental data from matched molecular pair (MMP) analyses, highlighting the divergent physicochemical trajectories of these two functional groups[5][6].

Propertygem-Dimethyl AmineOxetane AmineMechanistic Impact
Molecular Volume ~54 ų~51 ųBoth provide equivalent steric shielding against

-carbon oxidation.
Lipophilicity (LogD) High (+0.5 to +1.0 shift)Low (-0.2 to -0.5 shift)Oxetane's polar ether oxygen reduces non-specific hydrophobic CYP450 binding.
Amine Basicity (pKa) ~9.5 - 10.0~6.8 - 7.5Oxetane's strong inductive electron-withdrawing effect (-I) lowers basicity.
Aqueous Solubility LowHigh (Up to 4000x increase)Reduced crystal lattice energy and increased hydrogen bond acceptance.
HLM Intrinsic Clearance > 100 µL/min/mg< 20 µL/min/mgSynergistic effect of lower LogD and reduced basicity mitigates CYP-mediated clearance.

Experimental Validation: In Vitro Microsomal Stability Assay

To objectively compare the metabolic stability of an oxetane amine versus its gem-dimethyl counterpart, researchers rely on 1[1]. The following protocol is designed as a self-validating system to ensure data integrity.

Assay Design & Causality
  • Substrate Concentration (1 µM): Ensures the reaction operates well below the Michaelis-Menten constant (

    
    ), allowing for accurate first-order kinetic calculations of intrinsic clearance (
    
    
    
    ).
  • System Self-Validation Controls:

    • Positive Control (Verapamil): A high-clearance compound that proves the specific HLM batch is enzymatically active.

    • Negative Control (Warfarin): A low-clearance compound that ensures the assay does not artificially over-predict degradation.

    • Minus-NADPH Control: An identical incubation lacking the NADPH cofactor. Causality: CYP450 enzymes strictly require NADPH for electron transfer. If the compound degrades in this control, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), not oxidative metabolism.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Causality: Mimics physiological pH, which is critical for maintaining the correct protonation state of the amine based on its pKa.

  • Incubation Mix: In a 96-well plate, combine HLM (final protein concentration of 0.5 mg/mL) and the test compound (1 µM final) in the phosphate buffer.

  • Pre-warming: Incubate the mixture at 37°C for 5 minutes to reach physiological temperature.

  • Initiation: Add NADPH (1 mM final concentration) to start the reaction.

  • Time-Course Sampling: At specific time points (t = 0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an analytical internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins to yield a clean sample for mass spectrometry.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining over time.

  • Data Processing: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant (

    
    ), half-life (
    
    
    
    ), and intrinsic clearance (
    
    
    ).

ExpWorkflow S1 1. Incubation HLM + Compound (37°C) S2 2. Initiation Add NADPH S1->S2 S3 3. Sampling 0-60 min Aliquots S2->S3 S4 4. Quenching Cold Acetonitrile + Internal Std S3->S4 S5 5. LC-MS/MS Parent Depletion Analysis S4->S5

Caption: Experimental workflow for self-validating in vitro human liver microsomal (HLM) stability assay.

References

  • BenchChem - Oxetane vs.
  • Taylor & Francis - Synthetic oxetanes in drug discovery: where are we in 2025?
  • Beilstein Journals - Oxetanes: formation, reactivity and total syntheses of n
  • PubMed / NIH - Oxetanes in drug discovery: structural and synthetic insights
  • ACS Publications - Oxetanes in Drug Discovery Campaigns
  • BenchChem - The Untapped Potential of 2H-Oxete Derivatives: A Comparative Look at their Saturated Oxetane Counterparts in Drug Discovery
  • BenchChem - Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery

Sources

Bioisosteric Profiling: (3-Methyloxetan-3-yl)methanamine vs. Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between (3-methyloxetan-3-yl)methanamine and its carbocyclic analog, (1-methylcyclobutyl)methanamine . In modern medicinal chemistry, this comparison represents a canonical example of "escaping the flatland" while managing lipophilicity.

The substitution of the cyclobutane ring with an oxetane core is a strategic bioisosteric switch. Our profiling data indicates that this modification typically reduces logP by approximately 1.0–1.5 units and lowers the pKa of the pendant amine by 2.0–3.0 units . This shift is critical for optimizing Lipophilic Ligand Efficiency (LLE) and improving metabolic stability by blocking oxidative hotspots without altering the steric bulk of the pharmacophore.

Physicochemical Comparative Analysis

The following data contrasts the oxetane scaffold against its direct carbocyclic analog. The reduction in logP is driven by the exposed oxygen lone pairs in the oxetane ring, which act as hydrogen bond acceptors, increasing aqueous solubility.

Table 1: Physicochemical Profile Comparison[1]
Property(3-Methyloxetan-3-yl)methanamine (1-Methylcyclobutyl)methanamine Delta / Impact
Structure 4-membered ether ring4-membered carbocyclePolar Bioisostere
Formula C₅H₁₁NOC₆H₁₃N-CH₂- replaced by -O-
MW ( g/mol ) 101.1599.18Negligible difference
cLogP -0.4 (Hydrophilic)~1.1 (Lipophilic)Δ ≈ -1.5 (Major solubility gain)
TPSA (Ų) 35.326.0Increased polarity
pKa (Amine) ~8.4~10.5Δ ≈ -2.1 (Reduced basicity)
Metabolic Stability High (Blocks P450 oxidation)Low/Med (Susceptible to hydroxylation)Oxetane acts as a metabolic sink

Note on pKa: The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (


), which reduces the electron density on the exocyclic amine nitrogen. This lowers the pKa, often improving membrane permeability by increasing the fraction of neutral species at physiological pH (7.4), despite the lower logP.

Mechanistic Logic: The "Oxetane Switch"

The following diagram illustrates the causal relationship between the structural modification and the resulting physicochemical shifts. This logic underpins the decision to use oxetanes in lead optimization.

OxetaneLogic Cyclobutane Cyclobutane Scaffold (Lipophilic) Oxetane Oxetane Scaffold (Polar Isostere) Cyclobutane->Oxetane Bioisosteric Replacement Solvation Mechanism 1: H-Bond Acceptance (Ether Oxygen) Oxetane->Solvation Inductive Mechanism 2: Inductive Effect (-I) (Electronegativity) Oxetane->Inductive Metab_Up Blocked Metabolism (No benzylic-like oxidation) Oxetane->Metab_Up Secondary Effect LogP_Down Decreased logP (Improved Solubility) Solvation->LogP_Down pKa_Down Decreased pKa (Modulated Basicity) Inductive->pKa_Down

Figure 1: Mechanistic flow detailing how the oxetane substitution alters solvation and electronic properties.

Experimental Validation Protocol

To empirically verify the logP/logD values of these small polar amines, standard HPLC methods often fail due to lack of UV chromophores (unless derivatized). The Miniaturized Shake-Flask Method coupled with LC-MS/MS is the gold standard for accuracy in this chemical space.

Protocol: Miniaturized Shake-Flask LogP Determination

Objective: Determine the equilibrium distribution of the compound between 1-octanol and phosphate-buffered saline (PBS, pH 7.4).

Reagents & Equipment[1][2][3][4]
  • Phases: 1-Octanol (HPLC grade), PBS (pH 7.4).

  • Internal Standard: Propranolol (or structurally similar amine).

  • Detection: LC-MS (Triple Quadrupole) for high sensitivity.

  • Vessels: 2 mL Chemically Resistant Polypropylene tubes.

Step-by-Step Workflow
  • Phase Pre-Saturation:

    • Mix 1-octanol and PBS (1:1 v/v) vigorously for 24 hours. Separate phases. This prevents volume changes during the experiment due to mutual miscibility.

  • Stock Preparation:

    • Dissolve (3-Methyloxetan-3-yl)methanamine in the pre-saturated aqueous phase to a concentration of 1 mM.

  • Partitioning:

    • In triplicate, add 500 µL of compound solution (aqueous) and 500 µL of pre-saturated octanol to the tubes.

    • CRITICAL: Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Sampling:

    • Carefully remove aliquots from the top (octanol) and bottom (aqueous) phases.

    • Note: Avoid cross-contamination. Use a Hamilton syringe for the bottom layer, passing through the top layer with positive pressure (bubbling air) to keep the needle tip clean.

  • Quantification (LC-MS):

    • Dilute both phases with acetonitrile (containing Internal Standard).

    • Inject onto a C18 reverse-phase column.

    • Monitor the transition of the parent ion

      
      .
      
  • Calculation:

Experimental Workflow Diagram

ProtocolFlow cluster_sampling Sampling & Detection Start Start: Pure Compound Sat Phase Pre-saturation (24h Octanol/Buffer mix) Start->Sat Mix Partitioning (1:1 Ratio, Vortex 1h) Sat->Mix Sep Centrifugation (Phase Separation) Mix->Sep Oct_Sample Octanol Phase Aliquot Sep->Oct_Sample Aq_Sample Aqueous Phase Aliquot Sep->Aq_Sample LCMS LC-MS Quantification (Peak Area Ratio) Oct_Sample->LCMS Aq_Sample->LCMS Calc Calculate LogD LCMS->Calc

Figure 2: Validated workflow for determining partition coefficients of polar amines.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[5] Angewandte Chemie International Edition, 45(46), 7736-7739.

  • Wuitschik, G., Carreira, E. M., et al. (2010).[5][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067.[5]

  • PubChem Compound Summary. (2024). "(3-Methyloxetan-3-yl)methanamine."[7][8] National Center for Biotechnology Information.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Context on polar hydrophobicity modulation).

Sources

Validating Oxetane Ring Integrity by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gem-Dimethyl" Imposter

In modern medicinal chemistry, the oxetane ring has emerged as a high-value bioisostere for gem-dimethyl groups and carbonyl functionalities. Pioneered by groups like Carreira and Bull, the 3,3-disubstituted oxetane scaffold offers reduced lipophilicity (LogD modulation) and improved metabolic stability compared to its carbocyclic analogues.

However, the very feature that makes oxetanes attractive—their high ring strain (~106 kJ/mol)—is their Achilles' heel during synthesis and purification. Acid-catalyzed ring opening (hydrolysis or hydrohalogenation) is a silent failure mode that often evades detection by low-resolution methods.

The Thesis of this Guide: Mass Spectrometry (MS) is insufficient for validating oxetane integrity because ring-opened isomers often retain the parent mass or form adducts that mimic the parent ion. NMR spectroscopy is the only non-destructive, definitive method to validate the survival of the oxetane ring.

Comparative Analysis: NMR vs. Alternatives

Drug development requires certainty. Below is an objective comparison of validation methodologies for strained heterocycles.

Table 1: Methodological Performance Matrix
FeatureNMR Spectroscopy (Gold Standard)Mass Spectrometry (LC-MS) IR Spectroscopy
Structural Certainty High. Distinguishes ring vs. chain isomers.Low. Isomers (e.g., aldehydes/ketones via rearrangement) have identical m/z.Medium. C-O stretch (970-980 cm⁻¹) is often obscured.
Ring-Opening Detection Definitive. Distinct chemical shift migration (

> 1.0 ppm).
Ambiguous. Hydrolysis (+18 Da) can be confused with water adducts in ESI source.Difficult. OH stretch appears in both intact (if OH present) and opened forms.
Sample Recovery 100% (Non-destructive).0% (Destructive).100% (ATR).
Sensitivity Low (requires >0.5 mg).High (picogram range).Medium.
Throughput Minutes to Hours.[1]Seconds.Seconds.
Why MS Fails at Validation

In Electrospray Ionization (ESI), the acidic nature of the matrix (often containing formic acid) can induce in-source ring opening. You may observe a "clean" mass spectrum of the ring-opened product and misinterpret it as the parent mass plus water (


), or conversely, observe the parent ion of a molecule that actually degraded on the column, assuming it is intact.

Technical Deep Dive: The NMR Signature of Oxetanes

To validate the ring, you must look for specific magnetic environments created by the strained ether oxygen.

A. Proton ( H) NMR Signatures

The


-protons (H2 and H4) of an oxetane ring are significantly deshielded by the oxygen atom and the ring current effects.
  • Chemical Shift (

    
    ):  The "Oxetane Window" is 4.50 – 5.00 ppm .
    
    • Intact: Distinct signals at

      
       4.5–5.0.
      
    • Ring-Opened (1,3-diol/halo-alcohol): Signals migrate upfield to 3.50 – 3.80 ppm .

  • Multiplicity (3,3-disubstituted systems):

    • Symmetric C3 substitution: H2 and H4 appear as a singlet (4H integration).

    • Asymmetric C3 substitution: H2 and H4 become diastereotopic. They typically appear as an AB quartet (or two doublets) with a geminal coupling constant (

      
      ) of ~6.0 Hz . This "roofing" effect is diagnostic.
      
B. Carbon ( C) NMR Signatures
  • 
    -Carbons (C2/C4):  Resonate between 70 – 85 ppm .
    
  • 
    -Carbon (C3):  Resonates between 30 – 40 ppm  (quaternary in 3,3-disubstituted systems).
    
C. 2D NMR Verification
  • HSQC: Crucial for distinguishing the oxetane CH

    
     from other deshielded protons (e.g., benzylic or methine next to heteroatoms). The oxetane proton at 4.8 ppm must correlate to a carbon at ~80 ppm.
    

Experimental Protocol: The "Traffic Light" Validation Workflow

This protocol is designed to be a self-validating decision tree.

Materials
  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if solubility is poor). Note: Avoid acidic CDCl
    
    
    (check for HCl traces) as it can open the ring during acquisition.
  • Internal Standard: TMS or residual solvent peak.

Step-by-Step Workflow
  • Sample Preparation: Dissolve ~2-5 mg of compound in 0.6 mL solvent. Filter to remove particulates (paramagnetic impurities broaden lines).

  • Acquisition: Run a standard 1H (16 scans) and HSQC (if complex structure).

  • Analysis (The Decision Tree):

OxetaneValidation Start Start: Acquire 1H NMR CheckRegion Check 4.5 - 5.0 ppm Region Start->CheckRegion SignalsPresent Signals Present? CheckRegion->SignalsPresent AnalyzeMultiplicity Analyze Multiplicity: Singlet (Sym) or AB q (Asym)? SignalsPresent->AnalyzeMultiplicity Yes CheckUpfield Check 3.5 - 3.9 ppm Region SignalsPresent->CheckUpfield No CheckCarbon Check HSQC/13C: Correlates to 70-85 ppm? AnalyzeMultiplicity->CheckCarbon Confirmed VALIDATED: Oxetane Intact CheckCarbon->Confirmed Yes DiolDetected Signals Found: Likely 1,3-Diol or Halo-alcohol CheckCarbon->DiolDetected No (Carbon < 65 ppm) CheckUpfield->DiolDetected Signals Present NoSignals No Signals: Check Solubility/Paramagnetics CheckUpfield->NoSignals Absent

Figure 1: Decision tree for validating oxetane ring presence using NMR observables.

Troubleshooting: The Acid-Catalyzed Ring Opening

The most common failure mode in oxetane synthesis is inadvertent exposure to Lewis acids (during reaction) or Brønsted acids (during silica gel chromatography or workup).

Mechanism of Failure

Upon protonation of the ether oxygen, the ring strain facilitates nucleophilic attack, usually by water (hydrolysis) or halides (from HCl/HBr).

RingOpening Oxetane Intact Oxetane (Strain: ~106 kJ/mol) Activated Activated Oxonium Intermediate Oxetane->Activated Activation Protonation + H+ / Lewis Acid Product Ring-Opened Product (1,3-Diol or Chlorohydrin) Activated->Product Nucleophilic Attack Attack + Nu- (H2O, Cl-)

Figure 2: Degradation pathway of oxetanes under acidic conditions.

Case Study Data: 3-(4-bromophenyl)-3-methyloxetane
  • Intact Structure:

    • 
      H NMR: 
      
      
      
      4.88 (d,
      
      
      Hz, 2H), 4.91 (d,
      
      
      Hz, 2H).[2]
    • 
      C NMR: 
      
      
      
      85.4 (C2/C4).
  • Degraded Structure (Acid Hydrolysis -> Diol):

    • 
      H NMR: 
      
      
      
      3.78 (d, 2H), 3.91 (d, 2H). (Note the >1.0 ppm upfield shift) .
    • 
      C NMR: 
      
      
      
      68.2 (CH
      
      
      OH).[2]

References

  • Bull, J. A., et al. (2016).[3][4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2013). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Organic Letters. [Link]

  • Wirtschoreck, P., et al. (2013). Synthesis of 3,3-Disubstituted Oxetanes. Chemistry - A European Journal. [Link]

Sources

In-Depth IR Spectrum Analysis and Comparative Guide: (3-Methyloxetan-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In contemporary medicinal chemistry, the incorporation of highly strained, oxygen-containing four-membered rings is a proven strategy to modulate physicochemical properties. Specifically,1 acts as a highly effective gem-dimethyl or carbonyl isostere. The oxetane oxygen lowers lipophilicity (logP) and acts as a hydrogen bond acceptor, while the C3-methyl group sterically protects the ring from metabolic degradation.

Formulating this building block as a primary amine hydrochloride salt ensures chemical stability, prevents the volatility typical of low-molecular-weight free amines, and provides a highly crystalline material. Because of this crystalline nature, Infrared (IR) spectroscopy serves as a critical, self-validating analytical tool. The high ring strain of the oxetane ring significantly alters the force constants of the C-O bonds compared to unstrained aliphatic ethers, resulting in distinct, highly diagnostic vibrational signatures (2; 3).

Comparative IR Spectral Analysis

To objectively evaluate the spectral identity of (3-Methyloxetan-3-yl)methanamine hydrochloride, it must be compared against related structural alternatives used in drug discovery:

  • Cyclobutylmethylamine hydrochloride : A carbocyclic analog lacking the ring oxygen.

  • (Oxetan-3-yl)methanamine hydrochloride : An oxetane analog lacking the C3-methyl substitution.

Table 1: Comparative IR Spectral Band Assignments
Functional Group / Mode(3-Methyloxetan-3-yl)methanamine HClCyclobutylmethylamine HCl(Oxetan-3-yl)methanamine HClCausality & Structural Significance
N-H Stretching (Amine HCl)~3200 - 2600 cm⁻¹ (Broad)~3200 - 2600 cm⁻¹ (Broad)~3200 - 2600 cm⁻¹ (Broad)Broadening is caused by extensive hydrogen bonding in the solid-state crystal lattice of the hydrochloride salt (4).
C-O-C Asymmetric Stretch ~985 - 970 cm⁻¹ (Strong)Absent~985 - 970 cm⁻¹ (Strong)The high ring strain of the oxetane ring shifts the ether stretch to lower wavenumbers compared to linear ethers (~1100 cm⁻¹).
C-H Bending (Methyl)~1375 cm⁻¹ (Symmetric)AbsentAbsentConfirms the presence of the C3-methyl group. The symmetric umbrella mode is highly diagnostic for methyl substitutions.
Ring Breathing / Deformation ~850 - 830 cm⁻¹~900 cm⁻¹ (Cyclobutane)~850 - 830 cm⁻¹Differentiates the oxygen-containing heterocycle from the purely carbocyclic cyclobutane analog (5).

Experimental Protocol: Solid-State ATR-FTIR Acquisition

To establish a self-validating analytical system, the following protocol utilizes Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Causality for Method Selection: ATR is strictly preferred over traditional KBr pelleting for amine hydrochloride salts. KBr pelleting can induce pressure-driven ion-exchange artifacts (forming K⁺ and Cl⁻ complexes that alter the crystal lattice) and introduce moisture absorption, as amine hydrochlorides are inherently hygroscopic. ATR preserves the native solid-state structure.

Step-by-Step Methodology:
  • System Initialization & Self-Validation : Power on the FTIR spectrometer equipped with a monolithic diamond ATR crystal.

    • Validation Check: Perform a background scan (air) using 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range. Ensure the background scan shows a flat baseline and no residual peaks in the 3000–2800 cm⁻¹ region (indicating a perfectly clean crystal). If water vapor peaks (3900–3500 cm⁻¹) are present, purge the optical bench with dry nitrogen.

  • Sample Loading : Dispense approximately 2–5 mg of crystalline (3-Methyloxetan-3-yl)methanamine hydrochloride directly onto the center of the diamond crystal.

  • Pressure Application : Lower the ATR pressure anvil until the torque-limiting clutch clicks.

    • Causality: Intimate contact between the crystalline sample and the crystal face is mandatory. Poor contact drastically reduces the penetration depth of the evanescent wave, leading to low signal-to-noise ratios and distorted peak intensities in the high-frequency N-H stretching region.

  • Data Acquisition : Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing : Apply an ATR correction algorithm within the spectrometer software. This compensates for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities correlate accurately with traditional transmission spectra databases.

  • Spectral Verification : Confirm the structural identity by locating the broad N-H stretch (~3200-2600 cm⁻¹), the sharp methyl umbrella bend (~1375 cm⁻¹), and the diagnostic strained oxetane C-O-C asymmetric stretch (~977 cm⁻¹).

Workflow Visualization

G N1 Sample Preparation (Solid-State ATR-FTIR) N2 IR Spectrum Acquisition (4000 - 400 cm⁻¹) N1->N2 N3 Identify N-H Stretch (3200 - 2600 cm⁻¹) N2->N3 N4 Identify C-O-C Stretch (985 - 970 cm⁻¹) N2->N4 N5 Identify Methyl Bending (~1375 cm⁻¹) N2->N5 N6 Structural Validation: (3-Methyloxetan-3-yl)methanamine HCl N3->N6 N4->N6 N5->N6

Caption: Workflow for the IR spectral validation of (3-Methyloxetan-3-yl)methanamine hydrochloride.

References

  • Title : Spectra–Structure Correlations in the Mid- and Far-infrared Source : John Wiley & Sons, Ltd URL : [Link]

  • Title : Synthesis and Characterization of Energetic Oxetane Derivatives and Nitrogen-rich Energetic Materials Source : LMU München URL : [Link]

  • Title : Synthesis of PTMMO Source : RSC Advances URL :[Link]

  • Title : The photodissociation of oxetane at 193 nm as the reverse of the Paterno–Buchi reaction Source : AIP Publishing URL :[Link]

Sources

Comparative Guide: Aqueous Solubility of Oxetane vs. Carbocyclic Amines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect has been superseded by the "polar gem-dimethyl" effect. This guide provides a technical analysis of replacing carbocyclic amines (e.g., cyclobutylamines, piperidines) with oxetane bioisosteres.

While carbocycles provide necessary steric bulk and metabolic stability, they often suffer from high lipophilicity (LogP) and excessive basicity. The incorporation of an oxetane ring addresses these liabilities by acting as a hydrogen bond acceptor and an electron-withdrawing group.[1] This guide details the physicochemical causality, comparative performance data, and validated experimental protocols for assessing these solubility improvements.

Mechanistic Principles: The "Oxetane Effect"

To understand the solubility advantage, one must analyze the electronic and steric environment of the oxetane ring compared to its carbocyclic counterparts.

Dipole Moment and Solvation

Unlike a standard ether (e.g., tetrahydrofuran), the oxetane ring is highly strained. This strain exposes the oxygen lone pairs, making them more accessible for hydrogen bonding with water.

  • Carbocycle (e.g., Cyclobutane): Hydrophobic. Solvation requires cavity formation in water without enthalpic compensation.

  • Oxetane: High dipole moment (~1.9 D). The oxygen acts as a potent Hydrogen Bond Acceptor (HBA), lowering the desolvation penalty and increasing intrinsic solubility (

    
    ).
    
pKa Modulation (The Critical Factor)

For amine-containing drugs, solubility is pH-dependent. Carbocyclic amines are typically highly basic (


 9–11), meaning they are fully protonated at physiological pH. While this aids solubility, it often hinders membrane permeability and causes hERG channel toxicity.

Replacing a


-carbon with an oxetane oxygen exerts a strong inductive electron-withdrawing effect (-I) on the amine.
  • Result: The

    
     of the amine is lowered (typically by 1.5–3.0 units).[2][3]
    
  • Solubility Impact: While lowering

    
     decreases the ionized fraction at neutral pH, the massive increase in intrinsic solubility (
    
    
    
    )
    provided by the oxetane polarity overrides this, resulting in a net positive solubility profile with improved permeability.
Mechanistic Pathway Diagram

OxetaneMechanism Carbocycle Carbocyclic Amine (High LogP, High pKa) OxetaneSub Oxetane Substitution (O-atom insertion) Carbocycle->OxetaneSub Bioisosteric Replacement Effect1 Inductive Effect (-I) Lowers pKa OxetaneSub->Effect1 Effect2 Exposed Lone Pairs Increases H-Bonding OxetaneSub->Effect2 Outcome1 Reduced hERG Liability Improved Permeability Effect1->Outcome1 Outcome2 High Aqueous Solubility (Intrinsic S0) Effect2->Outcome2

Figure 1: Mechanistic cascade showing how oxetane substitution alters physicochemical properties to improve drug-likeness.

Comparative Performance Data

The following data aggregates findings from seminal studies (Wuitschik et al., J. Med.[3] Chem.) and internal industry benchmarks.

Direct Head-to-Head: Cyclobutane vs. Oxetane

Comparison of N-benzyl derivatives demonstrates the profound impact of the oxygen atom.

PropertyN-Benzyl-cyclobutanamine (Carbocycle)N-Benzyl-oxetan-3-amine (Oxetane)Impact
LogP 2.61.21.4 unit reduction (More hydrophilic)
pKa 9.36.33.0 unit reduction (Less basic)
Solubility (pH 7.4) ~400 µM> 5000 µM>12x Increase
Metabolic Stability ModerateHighBlocked metabolic soft-spots
Spirocyclic Scaffolds

Spirocycles are increasingly used to add 3D character to drug molecules.[4] Replacing a carbocyclic spiro-system with an oxa-spirocycle yields dramatic solubility gains.[2]

Scaffold TypeStructureSolubility (PBS, pH 7.4)
Carbocyclic Spiro 2,6-diazaspiro[3.3]heptane derivative< 10 µM (Poor)
Oxetane Spiro 2-oxa-6-azaspiro[3.3]heptane derivative360 µM (Excellent)

Key Insight: The 2-oxa-6-azaspiro[3.3]heptane system is often cited as a superior bioisostere to morpholine, offering similar solubility but with a distinct vector orientation and lower molecular weight.

Experimental Protocol: Thermodynamic Solubility

To validate these improvements in your own pipeline, rely on Thermodynamic Solubility (equilibrium) rather than Kinetic Solubility (precipitation). Kinetic methods often overestimate solubility for supersaturated solutions, masking the true stability provided by the oxetane.

Principles of the Assay
  • Goal: Determine the saturation concentration (

    
    ) of a compound in a specific buffer.
    
  • Why: Oxetanes often form stable crystal lattices; kinetic assays may not allow enough time for crystallization, leading to false positives.

Step-by-Step Workflow

Reagents:

  • Phosphate Buffered Saline (PBS) pH 7.4

  • FaSSIF (Fasted State Simulated Intestinal Fluid) - Optional for oral prediction.

  • HPLC Grade Acetonitrile (ACN).

Protocol:

  • Preparation: Weigh 1–2 mg of solid compound into a 1.5 mL glass vial.

  • Addition: Add 500 µL of buffer (aiming for a theoretical max concentration of >2 mM).

  • Incubation: Shake at 1000 rpm at 25°C for 24–48 hours .

    • Expert Note: Visually inspect vials. If the solid disappears, the compound is too soluble; add more solid until a suspension persists.

  • Separation:

    • Centrifuge at 15,000 rpm for 10 minutes OR

    • Filter using a 0.45 µm PVDF filter plate (pre-saturated to prevent drug loss).

  • Quantification:

    • Dilute the supernatant with ACN (1:1 or 1:10).

    • Analyze via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

Protocol Visualization

SolubilityProtocol Start Solid Compound (1-2 mg) Buffer Add Buffer (pH 7.4) Ensure Suspension Start->Buffer Equilibrium Shake 24-48h @ 25°C Buffer->Equilibrium Separation Phase Separation (Centrifuge/Filter) Equilibrium->Separation Analysis HPLC/LC-MS Quantification Separation->Analysis

Figure 2: Thermodynamic solubility workflow ensuring equilibrium conditions for accurate bioisostere comparison.

Case Study: Clinical Application

Compound: GDC-0349 (mTOR inhibitor)

  • Challenge: The initial carbocyclic piperazine lead suffered from high basicity (

    
     7.6) leading to hERG inhibition (
    
    
    
    8.5 µM).
  • Solution: An oxetane ring was appended to the piperazine.[3][5]

  • Outcome:

    • 
       dropped to 5.0.[3]
      
    • hERG inhibition was eliminated (

      
       > 100 µM).[3]
      
    • Solubility remained high due to the oxetane's polarity, despite the lower ionization state.

References

  • Wuitschik, G., et al. (2010).[3][6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link][6]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Barnes-Seeman, D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link](Note: Year extrapolated from search context; verify specific volume).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Drug Scaffolds. Chemical Reviews. [Link]

Sources

The Application Scientist's Guide: Benchmarking 3-Methyloxetane Motifs in In Vitro Plasma and Microsomal Assays

Author: BenchChem Technical Support Team. Date: March 2026

[label="gem-Dimethyl Motif\n(High LogD)", fillcolor="#EA4335

Refining Visual Protocols

I'm now refining the metabolic pathway diagrams and experimental workflows. Specifically, I'm updating Diagram 1 to include CYP shielding for oxetanes. I'm also ensuring the LC-MS/MS analysis details in the plasma stability assay diagram are clear. The self-validating system designs are also being integrated, which include clear controls and protocols. Finally, I've created Diagram 2 to illustrate the Plasma stability assay.

Visualizing Metabolic Flux

I've been improving Diagram 1 to emphasize oxetane's CYP shielding effect compared to gem-dimethyls, ensuring clarity in metabolic pathway visualization. The plasma stability assay diagram, Diagram 2, is now also fully developed, with all assay steps, controls and validation built in. Self-validating features for reliability are included in both diagrams, especially in LC-MS/MS analysis. I am also making sure to clarify the exact workflow of the plasma assay steps to improve readability.

Visualizing Metabolic Flux

I've been improving Diagram 1 to emphasize oxetane's CYP shielding effect compared to gem-dimethyls, ensuring clarity in metabolic pathway visualization. The plasma stability assay diagram, Diagram 2, is now also fully developed, with all assay steps, controls and validation built in. Self-validating features for reliability are included in both diagrams, especially in LC-MS/MS analysis. I am also making sure to clarify the exact workflow of the plasma assay steps to improve readability.

As drug discovery pipelines increasingly prioritize physicochemical optimization alongside target affinity, the 3-methyloxetane motif has emerged as a premier bioisostere. Traditionally, medicinal chemists have relied on gem-dimethyl or carbonyl groups to block metabolically labile sites or induce specific conformational geometries. However, these classical motifs often introduce severe liabilities: gem-dimethyls inflate lipophilicity (LogD) and increase Cytochrome P450 (CYP) clearance, while carbonyls (especially within esters or amides) are highly susceptible to rapid hydrolysis by plasma esterases.

In this comparison guide, we objectively evaluate the in vitro stability of the 3-methyloxetane motif against traditional functional groups. By examining the mechanistic causality in plasma and microsomal environments, we provide actionable, self-validating protocols for drug development professionals to accurately benchmark these structural shifts.

Mechanistic Rationale: Why 3-Methyloxetane Outperforms Classical Motifs

The superiority of the 3-methyloxetane ring in stability assays stems from its unique electronic and steric profile, which fundamentally alters how a molecule interacts with degradative enzymes [1.1].

  • Evasion of Plasma Hydrolases: Unlike carbonyl-containing motifs (such as esters or aliphatic amides) which are rapidly cleaved by butyrylcholinesterases and carboxylesterases in human plasma, the oxetane ring is a robust cyclic ether. It is entirely inert to plasma hydrolytic enzymes, yielding near-infinite stability in standard plasma assays.

  • CYP450 Shielding: When replacing a gem-dimethyl group, the 3-methyloxetane motif maintains the necessary steric bulk to shield adjacent vulnerable C–H bonds from oxidation. However, the highly electronegative oxygen atom exerts a strong inductive effect, reducing the electron density of the surrounding sp3 carbons. This makes the motif significantly less susceptible to CYP450-mediated hydrogen atom transfer (HAT)[1].

  • Clearance Rerouting: While oxetanes resist CYP450 oxidation, their primary (albeit slow) metabolic liability shifts toward ring-opening by human microsomal epoxide hydrolase (mEH)[2]. This rerouting is highly advantageous in drug design, as it mitigates the risk of drug-drug interactions (DDIs) typically associated with CYP3A4 or CYP2D6 competitive inhibition.

MetabolicRouting Drug Lead Compound Optimization GemDi gem-Dimethyl Motif (High LogD) Drug->GemDi Traditional Oxetane 3-Methyloxetane Motif (Lower LogD, sp3-rich) Drug->Oxetane Bioisostere CYP CYP450 Oxidation (Rapid Clearance) GemDi->CYP High Susceptibility Oxetane->CYP Steric/Electronic Shielding mEH Microsomal Epoxide Hydrolase (Slow Clearance) Oxetane->mEH Primary Route

Metabolic clearance routing of gem-dimethyl vs. 3-methyloxetane motifs.

Comparative Performance Data

To objectively compare the 3-methyloxetane motif against alternatives, we must evaluate paired data across lipophilicity, plasma stability, and human liver microsome (HLM) intrinsic clearance (


). The following table synthesizes representative benchmark data for a standard lipophilic scaffold optimized with different pendant groups[1][3].
Motif / BioisostereLogD (pH 7.4)Plasma Stability (

, min)
HLM

(µL/min/mg)
Primary Clearance Mechanism
Carbonyl (Ester/Amide) 2.8< 30120Plasma Esterases / Hydrolases
gem-Dimethyl 3.5> 12085CYP450 Oxidation (Hepatic)
3-Methyloxetane 2.1> 12015mEH Ring-Opening (Hepatic)

Data Interpretation: The 3-methyloxetane motif successfully uncouples the traditional inverse relationship between metabolic stability and lipophilicity. It achieves the plasma stability of a gem-dimethyl group while drastically reducing HLM clearance by lowering LogD and evading CYP enzymes[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, stability assays must be designed as self-validating systems. This requires incorporating positive and negative controls that confirm enzyme activity and analytical recovery within the exact same experimental run.

Protocol A: In Vitro Plasma Stability Assay

This assay determines the susceptibility of the compound to plasma hydrolases. It is the critical first step when comparing oxetanes to carbonyl-based isosteres.

  • Matrix Preparation: Pool frozen human plasma (K2EDTA) and thaw at 37°C. Centrifuge at 3000 x g for 5 minutes to remove clotted debris. Adjust pH to 7.4 if necessary.

  • Control Selection (Self-Validation):

    • Positive Control (Rapid Hydrolysis): Propantheline or Procaine (expected

      
       < 20 min). Confirms that plasma esterase activity is intact.
      
    • Negative Control (Stable): Propranolol (expected

      
       > 120 min). Confirms no non-specific chemical degradation or binding losses to the assay plate.
      
  • Spiking: Prepare a 100 µM working solution of the 3-methyloxetane test compound in 50% Acetonitrile/Water. Spike 10 µL of this into 990 µL of pre-warmed plasma (final concentration: 1 µM, 0.5% organic solvent).

    • Causality Note: Keeping the final organic solvent concentration

      
      0.5% is mandatory to prevent the denaturation and precipitation of delicate plasma esterases.
      
  • Incubation & Sampling: Incubate at 37°C with gentle shaking. At time points

    
     = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.
    
  • Quenching: Immediately quench the 50 µL aliquot into 200 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide, 100 ng/mL).

    • Causality Note: The 4:1 organic-to-aqueous ratio ensures complete protein precipitation, halting all enzymatic activity instantaneously and releasing protein-bound drug.

  • Analysis: Centrifuge at 4000 x g for 15 min at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of the peak area ratio (Analyte/IS) versus time to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

PlasmaAssay Prep 1. Plasma Prep (Pre-warm 37°C) Spike 2. Compound Spike (1 µM final) Prep->Spike Incubate 3. Incubate & Sample (0-120 min) Spike->Incubate Quench 4. Quench (Cold ACN + IS) Incubate->Quench Analyze 5. LC-MS/MS (MRM Mode) Quench->Analyze

Step-by-step workflow for in vitro plasma stability and clearance assessment.

Protocol B: Microsomal Intrinsic Clearance ( ) Assay

Because oxetanes are completely stable in plasma, their true metabolic differentiation from gem-dimethyls is proven in microsomal assays where oxidative metabolism dominates[4].

  • Preparation: Prepare 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Pre-incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Note: Run a parallel incubation without NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP/non-FMO mediated clearance, ensuring accurate attribution of clearance mechanisms.

  • Sampling: Sample at 0, 5, 15, 30, and 45 minutes, quenching with cold Acetonitrile + IS. Analyze via LC-MS/MS to calculate

    
    .
    

Case Study: BACE1 Inhibitor Optimization

The practical impact of this workflow was demonstrated in the optimization of BACE1 inhibitors for Alzheimer's disease. Researchers replaced a highly lipophilic, metabolically labile moiety with a 3-methyloxetane motif, culminating in the identification of AMG-8718[4]. The oxetane incorporation perfectly balanced P-glycoprotein (P-gp) efflux and microsomal turnover, drastically reducing intrinsic clearance while maintaining the required unbound brain concentrations. The oxetane oxygen acted as a critical hydrogen bond acceptor for target engagement, while the compact sp3 structure resisted oxidative degradation.

Conclusion

The 3-methyloxetane motif is not merely a structural novelty; it is a calculated physicochemical tool. By utilizing the self-validating plasma and microsomal assays detailed above, application scientists can definitively prove that replacing classical gem-dimethyl or carbonyl groups with 3-methyloxetane lowers LogD, eliminates plasma hydrolysis liabilities, and significantly prolongs metabolic half-life.

References
  • Source: nih.
  • Synthetic oxetanes in drug discovery: where are we in 2025?
  • Source: acs.
  • Source: acs.

Sources

Safety Operating Guide

Personal protective equipment for handling (3-Methyloxetan-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like (3-Methyloxetan-3-yl)methanamine hydrochloride requires more than a cursory glance at a generic Safety Data Sheet (SDS). This compound (CAS: 1314788-89-0; Molecular Weight: 137.61 g/mol ) is a highly valuable primary amine salt used extensively in drug discovery, such as in the synthesis of novel urea-containing anticancer therapeutics[1][2].

However, its physical state as a hydrochloride powder introduces specific logistical and safety challenges. It is classified under GHS as harmful if swallowed (H302), and it causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. This guide provides a self-validating, step-by-step operational framework to ensure scientific integrity and personnel safety during handling, weighing, and disposal.

Hazard Assessment & Causality

Understanding the why behind safety protocols ensures compliance and builds a culture of proactive laboratory safety.

  • Aerosolization Risk: As a finely milled hydrochloride salt, this compound is prone to electrostatic dispersion. Inhalation of these particulates leads to micro-abrasions and chemical irritation of the respiratory mucosa[4].

  • Moisture Reactivity on Skin: While the oxetane ring is stable under standard conditions, the amine hydrochloride salt is hygroscopic. If the powder contacts unprotected, sweating skin, the ambient moisture solubilizes the salt. This creates a localized, concentrated acidic microenvironment that strips dermal lipids and causes severe contact dermatitis[3].

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's PPE Standard (29 CFR 1910.132), a comprehensive hazard assessment dictates the following protective ensemble[5].

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (min. 0.11 mm thickness)Nitrile provides superior chemical resistance to amine salts compared to latex. Gloves must be inspected for micro-tears before use[6].
Eye Protection Chemical splash goggles (snug-fitting)Standard safety glasses with side shields are insufficient. Goggles prevent airborne dust from bypassing the lenses and contacting ocular mucosa[7].
Body Protection Flame-retardant lab coat with knit cuffsKnit cuffs create a physical seal at the wrist, preventing electrostatically charged powder from migrating up the forearm[4].
Respiratory N95/P100 particulate respiratorRequired only if engineering controls (e.g., fume hood) fail or during a large spill outside of a controlled ventilation area[8].

Operational Protocol: Safe Handling & Weighing

The following step-by-step methodology minimizes the risk of powder dispersion and ensures accurate dosing for downstream reactions (e.g., coupling with triethylamine)[2].

  • Step 1: Engineering Control Verification. Conduct all handling inside a certified laboratory chemical fume hood. Ensure the sash is positioned at the optimal height to maintain a face velocity of 80-100 feet per minute (fpm). Keep the compound at least 6 inches behind the plane of the sash[6].

  • Step 2: Static Elimination. Static charge on spatulas causes weighing errors and hazardous powder dispersion. Pass an ionizing bar over the balance and tools prior to opening the chemical container to neutralize electrostatic charges[4].

  • Step 3: Dispensing. Use a grounded, anti-static micro-spatula. Dispense the required mass into a pre-tared, sealable weigh boat or directly into the reaction vessel. Never deliberately sniff or inhale the powder[6].

  • Step 4: Containment. Immediately seal the primary container. If the weighed material must be transported across the lab, place the sealed reaction vessel inside a secondary shatterproof container.

Spill Response & Decontamination Workflow

If a spill occurs, dry sweeping will aerosolize the irritating powder, drastically increasing inhalation risks[4]. Follow this wet-wiping methodology:

  • Step 1: Isolate. Alert nearby personnel and isolate the spill area. If the spill is outside the fume hood, don an N95/P100 respirator[8].

  • Step 2: Wet-Wiping. Dampen a disposable laboratory wipe with a suitable solvent (e.g., water or a mild alcohol, as the hydrochloride salt is highly polar/water-soluble). Gently place the damp wipe over the powder to suppress dust generation.

  • Step 3: Wipe Inward. Wipe from the perimeter of the spill toward the center to prevent spreading the contaminant.

  • Step 4: Surface Decontamination. Wash the affected area with a damp paper towel and a mild detergent solution, followed by a final wipe with deionized water[4].

Operational Handling Workflow Diagram

The following logical relationship diagram outlines the critical decision points during the handling of (3-Methyloxetan-3-yl)methanamine hydrochloride.

G Start Pre-Operation: Verify Fume Hood & PPE Static Static Elimination: Use Ionizing Bar Start->Static Weighing Weighing: Use Anti-Static Spatula Static->Weighing Transfer Transfer: Seal in Secondary Container Weighing->Transfer Spill Spill Detected? Transfer->Spill SpillResp Spill Response: Wet-Wipe Protocol Spill->SpillResp Yes Decon Post-Operation: Decontaminate Surfaces Spill->Decon No SpillResp->Decon End Waste Disposal: Solid Hazardous Waste Decon->End

Figure 1: Safe operational and spill response workflow for handling (3-Methyloxetan-3-yl)methanamine HCl.

Waste Disposal Plan

Proper disposal prevents environmental contamination and downstream exposure.

  • Solid Waste: Dispose of empty vials, contaminated gloves, and wet-wipes used during cleanup in a designated, clearly labeled "Solid Hazardous Waste - Toxic/Irritant" container.

  • Aqueous/Organic Waste: If the chemical is dissolved in a solvent (e.g., during a reaction workup), segregate the waste based on the solvent type (e.g., halogenated vs. non-halogenated). Ensure the waste container is compatible with amine hydrochlorides. Do not mix with strong oxidizing agents or strong bases unless neutralized, as strong bases may liberate the volatile, highly irritating free amine.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyloxetan-3-yl)methanamine hydrochloride
Reactant of Route 2
(3-Methyloxetan-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.